Product packaging for (-)-Amosulalol(Cat. No.:CAS No. 94666-15-6)

(-)-Amosulalol

Cat. No.: B605488
CAS No.: 94666-15-6
M. Wt: 380.5 g/mol
InChI Key: LVEXHFZHOIWIIP-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(-)-Amosulalol is a dual-acting pharmacological agent that functions as a combined alpha and beta adrenoceptor antagonist . Its mechanism of action involves the non-selective blockade of beta-adrenergic receptors (β1, β2) and selective inhibition of alpha-1 adrenergic receptors . This dual blockade results in several physiological effects: the beta-adrenergic antagonism reduces heart rate and the force of myocardial contraction, thereby decreasing cardiac output, while the alpha-1 antagonism prevents vasoconstriction and promotes vasodilation, which reduces peripheral vascular resistance . This synergistic action makes this compound a valuable compound for researching cardiovascular dynamics and for investigating potential therapeutic strategies for conditions like hypertension . The compound's kinetic profile has been well-characterized, showing that it is well-absorbed and exhibits a terminal half-life of approximately 5 hours in humans . In mice, studies have identified that a major metabolic pathway involves biliary excretion of a carbamoyl glucuronide metabolite . With a molecular weight of 380.5 g/mol and the CAS Registry Number 85320-68-9, this compound is supplied for research purposes only . This product is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N2O5S B605488 (-)-Amosulalol CAS No. 94666-15-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94666-15-6

Molecular Formula

C18H24N2O5S

Molecular Weight

380.5 g/mol

IUPAC Name

5-[(1R)-1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C18H24N2O5S/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23)/t15-/m0/s1

InChI Key

LVEXHFZHOIWIIP-HNNXBMFYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(-)-Amosulalol;  Amosulalol, (-)-;  Amosulalol, (R)-; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (-)-Amosulalol on Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (-)-Amosulalol, a potent antagonist of adrenergic receptors. The document details its binding affinities and functional antagonism at α1, α2, β1, and β2 adrenergic receptor subtypes, supported by quantitative data, detailed experimental methodologies, and signaling pathway visualizations.

Executive Summary

This compound is a pharmaceutical agent characterized by its dual antagonism of alpha and beta-adrenergic receptors. It exhibits a selective and high-affinity blockade of α1-adrenergic receptors and non-selective antagonism of β1- and β2-adrenergic receptors. This dual action underlies its therapeutic effects, primarily in the management of hypertension, by concurrently inducing vasodilation through α1-blockade and reducing heart rate and cardiac output via β-blockade. This guide synthesizes key findings on its receptor pharmacology, providing a foundational resource for researchers in pharmacology and drug development.

Quantitative Analysis of Receptor Binding and Functional Antagonism

The interaction of this compound with adrenergic receptors has been quantified through both radioligand binding assays and functional antagonism studies. The data, summarized below, highlights the stereoselective nature of this interaction, with the (-)-enantiomer demonstrating potent β-adrenoceptor antagonism.

Table 1: Binding Affinities (pKi) of this compound at Adrenergic Receptor Subtypes
Receptor SubtypeRadioligand UsedTissue/Cell PreparationpKi Value
α1 [3H]-PrazosinRat brain membranes7.5
α2 [3H]-ClonidineRat brain membranes5.4
β1 [125I]-IodocyanopindololRat brain membranes8.2
β2 [125I]-IodocyanopindololRat brain membranes7.9
Data derived from Honda et al. (1986).[1]
Table 2: Functional Antagonist Potencies (pA2) of this compound at Adrenergic Receptor Subtypes
Receptor SubtypeAgonist UsedIsolated Tissue PreparationpA2 Value
α1 PhenylephrineRat Aorta8.6[2]
α2 ---
β1 IsoprenalineRat Right Ventricle7.5[2]
β2 ---
Data derived from The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta.[2]

Detailed Experimental Protocols

The following sections describe the methodologies employed to determine the binding affinities and functional antagonist potencies of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for α1, α2, β1, and β2 adrenergic receptors.

General Protocol Outline:

  • Membrane Preparation:

    • Whole rat brains are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a high speed to pellet the crude membrane fraction containing the adrenergic receptors.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford or Lowry assay.

  • Competition Binding Assay:

    • A constant concentration of a specific radioligand for each receptor subtype is incubated with the prepared membranes.

      • α1-receptors: [3H]-Prazosin

      • α2-receptors: [3H]-Clonidine

      • β1/β2-receptors: [125I]-Iodocyanopindolol

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

    • Incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine for α-receptors, propranolol for β-receptors).

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Tissue Rat Brain Tissue Homogenization Homogenize in Cold Buffer Tissue->Homogenization Centrifuge1 Low-Speed Centrifugation Homogenization->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Collect Membrane Pellet Centrifuge2->Pellet Wash Wash and Resuspend Pellet->Wash Membranes Membrane Preparation Wash->Membranes Incubation Incubate Membranes with: - Radioligand - this compound (varying conc.) Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 ChengPrusoff Calculate Ki using Cheng-Prusoff Equation IC50->ChengPrusoff Ki Binding Affinity (Ki) ChengPrusoff->Ki

Caption: Workflow for determining the binding affinity (Ki) of this compound.

Functional Antagonism Assays

Objective: To determine the functional antagonist potency (pA2) of this compound at α1 and β1 adrenergic receptors.

General Protocol Outline (Schild Analysis):

  • Tissue Preparation:

    • α1-Adrenoceptor (Rat Aorta): Thoracic aortas are isolated from rats, cut into helical strips, and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • β1-Adrenoceptor (Rat Right Ventricle): The right ventricle is isolated, and ventricular strips are prepared and mounted in organ baths under similar conditions to the aorta preparation. The strips are often electrically stimulated to ensure regular contractions.

  • Cumulative Concentration-Response Curves:

    • After an equilibration period, a cumulative concentration-response curve to a specific agonist is generated.

      • α1-Agonist: Phenylephrine

      • β1-Agonist: Isoprenaline

    • The contractile or chronotropic responses are recorded.

  • Antagonist Incubation:

    • The tissues are washed to remove the agonist and allowed to return to baseline.

    • A known concentration of this compound is added to the organ bath and incubated for a predetermined period to allow for equilibrium with the receptors.

  • Second Concentration-Response Curve:

    • In the continued presence of this compound, a second cumulative concentration-response curve to the same agonist is constructed. This is repeated for several different concentrations of this compound.

  • Data Analysis (Schild Plot):

    • The dose-ratio (DR) is calculated for each concentration of the antagonist. The dose-ratio is the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence of the antagonist to the EC50 in the absence of the antagonist.

    • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.

    • For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that would produce a dose-ratio of 2.

Experimental Workflow for pA2 Determination

G cluster_prep Tissue Preparation cluster_assay Functional Assay cluster_analysis Data Analysis Tissue Isolate Rat Aorta or Right Ventricle Mount Mount in Organ Bath Tissue->Mount Equilibrate Equilibrate Mount->Equilibrate CRC1 Generate Agonist Concentration-Response Curve Equilibrate->CRC1 Wash1 Wash Tissue CRC1->Wash1 Antagonist Incubate with This compound Wash1->Antagonist CRC2 Generate Second Agonist Concentration-Response Curve Antagonist->CRC2 EC50 Determine EC50 values CRC2->EC50 DoseRatio Calculate Dose-Ratios EC50->DoseRatio Schild Construct Schild Plot DoseRatio->Schild pA2 Determine pA2 Value Schild->pA2

Caption: Workflow for determining the functional antagonist potency (pA2) of this compound.

Signaling Pathways and Mechanism of Antagonism

This compound exerts its effects by competitively blocking the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to adrenergic receptors. This prevents the activation of downstream signaling cascades.

Antagonism of α1-Adrenergic Receptor Signaling

α1-adrenergic receptors are Gq-protein coupled receptors. Their activation by agonists leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), leading to various physiological responses, including smooth muscle contraction.

This compound, by binding to the α1-receptor, prevents the agonist-induced conformational change necessary for Gq-protein activation, thereby inhibiting this entire signaling cascade.

Antagonistic Action of this compound on the Gq-Coupled α1-Adrenergic Receptor Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol AR α1-Adrenergic Receptor Gq Gq Protein (α, β, γ subunits) AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response Agonist Norepinephrine/ Epinephrine Agonist->AR Binds & Activates Amosulalol This compound Amosulalol->AR Block X Block->AR

Caption: this compound blocks agonist binding to the α1-receptor, inhibiting the Gq pathway.

Antagonism of β-Adrenergic Receptor Signaling

β1- and β2-adrenergic receptors are Gs-protein coupled receptors. Agonist binding to these receptors activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to physiological effects such as increased heart rate and force of contraction (β1) and smooth muscle relaxation (β2).

This compound competitively binds to β1 and β2 receptors, preventing agonist-mediated activation of the Gs-adenylyl cyclase-cAMP pathway.

Antagonistic Action of this compound on the Gs-Coupled β-Adrenergic Receptor Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol AR β-Adrenergic Receptor (β1/β2) Gs Gs Protein (α, β, γ subunits) AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., ↑ Heart Rate, Vasodilation) PKA->Response Phosphorylates Targets Agonist Norepinephrine/ Epinephrine Agonist->AR Binds & Activates Amosulalol This compound Amosulalol->AR Block X Block->AR

Caption: this compound blocks agonist binding to β-receptors, inhibiting the Gs pathway.

Conclusion

This compound is a well-characterized adrenergic antagonist with a distinct pharmacological profile. Its high affinity for α1-adrenergic receptors, coupled with its non-selective antagonism of β-adrenergic receptors, provides a dual mechanism for blood pressure reduction. The quantitative data on its binding affinities and functional potencies, along with a clear understanding of its inhibitory effects on Gq and Gs signaling pathways, underscore its utility as a therapeutic agent and a valuable tool for cardiovascular research. This guide provides the foundational knowledge necessary for further investigation and application of this compound in relevant scientific and clinical contexts.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (-)-Amosulalol: A Dual α1/β1 Adrenergic Receptor Inhibitor

Introduction

Amosulalol is a third-generation adrenergic antagonist that exhibits a unique pharmacological profile by acting as a dual inhibitor of both α1 and β1 adrenergic receptors.[1][2][3] Its hydrochloride salt, Amosulalol HCl, is utilized for its antihypertensive properties.[3][4] The primary therapeutic effect, a reduction in blood pressure, is attributed mainly to the blockade of α1-adrenoceptors, which leads to vasodilation.[5] This is complemented by the blockade of β1-adrenoceptors, which mitigates the reflex tachycardia often associated with vasodilators and also reduces plasma renin activity.[1][5][6]

The pharmacological activity of amosulalol is stereospecific. The (-)-enantiomer, which is the focus of this guide, is significantly more potent in its β-adrenoceptor antagonism, while the (+)-enantiomer displays higher potency for α-adrenoceptors.[7] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacological data, relevant experimental protocols, and the signaling pathways it modulates.

Chemical Identity:

  • IUPAC Name: 5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide[8][9]

  • Chemical Formula: C18H24N2O5S[8][10][11]

  • Molar Mass: 380.46 g·mol−1[8]

Core Mechanism of Action

This compound exerts its effects by competitively and reversibly blocking two distinct types of adrenergic receptors:

  • α1-Adrenergic Receptor Antagonism: By inhibiting α1-receptors located on the smooth muscle of blood vessels, this compound prevents norepinephrine-induced vasoconstriction. This results in vasodilation, a decrease in total peripheral resistance, and consequently, a reduction in blood pressure.[2][5] Amosulalol is highly selective for α1-adrenoceptors over α2-adrenoceptors.[7]

  • β1-Adrenergic Receptor Antagonism: The blockade of β1-receptors, predominantly found in cardiac tissue, leads to a decrease in heart rate (negative chronotropic effect) and reduced force of myocardial contraction (negative inotropic effect).[2] This action helps to control heart rate and prevents the reflex tachycardia that can occur due to α1-blockade-induced vasodilation.[5][6] Furthermore, β1-blockade in the kidneys inhibits the release of renin, thereby suppressing the renin-angiotensin-aldosterone system.[1][5]

The (-)-isomer of amosulalol is the primary contributor to the β-blocking activity of the racemic mixture.[7]

Pharmacological Profile: Quantitative Data

The affinity and potency of this compound and its related isomers have been characterized through various in vitro and in vivo studies. The data presented below are crucial for understanding its receptor selectivity and functional effects.

In Vitro Receptor Affinity and Potency

The antagonist potencies of amosulalol stereoisomers were determined using radioligand binding assays (pKi) on rat brain membranes and functional assays (pA2) in isolated organ baths.[7] The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The pKi value represents the negative logarithm of the inhibition constant.

Table 1: In Vitro Receptor Binding Affinities (pKi) and Antagonist Potencies (pA2) of Amosulalol Isomers [7]

CompoundReceptorpKi (Radioligand Binding)pA2 (Isolated Tissue Assay)
This compound α1 7.217.37
α2 5.00<5.0
β1 8.288.35
β2 7.557.50
(+)-Amosulalolα18.368.52
α25.56<5.0
β16.566.63
β25.915.86
(+/-)-Amosulalolα18.088.24
α25.24<5.0
β18.018.00
β27.257.20

Data sourced from a study comparing the antagonist potencies of amosulalol stereoisomers.[7]

Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in various species, including humans, to characterize the absorption, distribution, metabolism, and excretion of amosulalol.

Table 2: Pharmacokinetic Parameters of Amosulalol in Humans Following a Single Dose [12]

ParameterIntravenous (0.16 mg/kg)Oral (12.5 - 150 mg)
Terminal Half-life (t1/2) 2.8 ± 0.1 hr~5 hr (4.4 - 5.7 hr)
Volume of Distribution (Vd) 0.75 ± 0.06 L/kgNot Applicable
Clearance (CL) 8.09 ± 0.54 L/hrNot Applicable
Time to Peak (Tmax) Not Applicable2 - 4 hr
Systemic Availability Not Applicable~100%

Data from a kinetic study in human subjects. The results suggest amosulalol is well absorbed with minimal first-pass metabolism.[12]

Table 3: Comparative Pharmacokinetics of Amosulalol in Animal Models [13][14]

SpeciesDose RouteTerminal Half-life (t1/2)Plasma Clearance (CL)Systemic Availability
Rats i.v. (1 mg/kg)2.5 hrHigh22-31% (oral)
Dogs i.v. (1 mg/kg)2.1 hrIntermediate51-59% (oral)
Monkeys i.v. (1 mg/kg)1.8 hrLow57-66% (oral)
Mice i.v. (10 mg/kg)1.1 hrNot Reported38.7% (oral)

Data compiled from studies in rats, dogs, monkeys, and mice.[13][14]

Signaling Pathways Modulated by this compound

This compound simultaneously inhibits two major adrenergic signaling cascades. The α1-receptor pathway involves the Gq protein and calcium signaling, while the β1-receptor pathway utilizes the Gs protein and cAMP signaling.

G_protein_signaling cluster_alpha1 α1-Adrenergic Pathway (Vascular Smooth Muscle) cluster_beta1 β1-Adrenergic Pathway (Cardiac Myocytes) NE_a Norepinephrine AR_a1 α1 Receptor NE_a->AR_a1 Gq Gq Protein AR_a1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Vasoconstriction Ca->Contraction NE_b Norepinephrine AR_b1 β1 Receptor NE_b->AR_b1 Gs Gs Protein AR_b1->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Effects ↑ Heart Rate ↑ Contractility PKA->Effects Amosulalol This compound Amosulalol->AR_a1 Inhibits Amosulalol->AR_b1 Inhibits

Caption: Dual blockade of α1 (Gq) and β1 (Gs) signaling by this compound.

Experimental Protocols

The characterization of this compound relies on established in vitro and in vivo experimental models. The following sections provide detailed methodologies for key assays.

In Vitro Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound for specific receptors.

Objective: To quantify the affinity of this compound for α1, α2, β1, and β2 adrenergic receptors.

Materials:

  • Tissue: Rat brain membrane homogenates.

  • Radioligands: [3H]Prazosin (for α1), [3H]Clonidine (for α2), [3H]Dihydroalprenolol (for β1/β2).

  • Competitor: this compound at various concentrations.

  • Non-specific binding control: Phentolamine (for α-receptors), Propranolol (for β-receptors).

  • Assay Buffer: Tris-HCl buffer.

  • Instrumentation: Scintillation counter, glass fiber filters.

Methodology:

  • Membrane Preparation: Whole rat brains are homogenized in cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended to a specific protein concentration.

  • Binding Reaction: A fixed concentration of radioligand is incubated with the membrane preparation in the presence of increasing concentrations of this compound (the competitor).

  • Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation. Specific binding is defined as the difference between total binding and non-specific binding (measured in the presence of a high concentration of an unlabeled standard antagonist).[7][15]

Isolated Tissue Functional Assay (Schild Analysis)

This protocol is used to determine the functional potency (pA2) of an antagonist.

Objective: To determine the pA2 value of this compound at α1 and β1 receptors.

Materials:

  • Tissues: Thoracic aorta from male rats (for α1) and right atria or right ventricle from male guinea pigs or rats (for β1).[7][16]

  • Agonists: Phenylephrine (α1), Isoprenaline (β1).

  • Antagonist: this compound.

  • Physiological Salt Solution: Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2.

  • Instrumentation: Organ bath, isometric force transducer, data acquisition system.

Methodology:

  • Tissue Preparation: The isolated tissue (e.g., aortic ring or right atrium) is mounted in an organ bath containing physiological salt solution at 37°C.[17]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Control Curve: A cumulative concentration-response curve to the specific agonist (e.g., phenylephrine) is generated to establish a baseline response.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a set period.

  • Test Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Repeat: Steps 4 and 5 are repeated with increasing concentrations of this compound.

  • Data Analysis: The dose ratio (the ratio of the agonist concentration required to produce a 50% maximal response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot (log(dose ratio - 1) vs. log[Antagonist]) is constructed. The x-intercept of the linear regression line provides the pA2 value.[7][16]

In Vivo Antihypertensive Activity Assay

This protocol evaluates the blood pressure-lowering effects of a compound in a relevant animal model of hypertension.

Objective: To assess the antihypertensive efficacy and duration of action of this compound.

Animal Model: Spontaneously Hypertensive Rats (SHR).[1][6] Other models like DOCA-salt or renal hypertensive rats can also be used.[6][18][19]

Materials:

  • Animals: Male SHRs (typically 15-20 weeks old with established hypertension).

  • Test Compound: this compound formulated for oral administration.

  • Vehicle Control.

  • Instrumentation: Non-invasive tail-cuff method for blood pressure measurement or telemetry system for continuous monitoring.[20]

Methodology:

  • Acclimatization: Animals are acclimatized to the housing conditions and blood pressure measurement procedure to minimize stress-induced variations.

  • Baseline Measurement: Systolic blood pressure and heart rate are measured prior to drug administration to establish a stable baseline.

  • Administration: Animals are randomly assigned to groups and administered a single oral dose of this compound or vehicle.

  • Post-Dose Monitoring: Blood pressure and heart rate are measured at multiple time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.

  • Data Analysis: Changes in blood pressure and heart rate from baseline are calculated for each group. The results are analyzed for statistical significance compared to the vehicle control group. A dose-response study can be conducted to determine the ED50 (effective dose for 50% of the maximal response).[6]

Standard Experimental and Drug Discovery Workflow

The preclinical evaluation of a dual-receptor antagonist like this compound follows a structured workflow, progressing from initial in vitro screening to comprehensive in vivo characterization.

workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization / Pre-Clinical Candidate binding 1. Receptor Binding Assays (Determine Ki for α1, β1, etc.) functional 2. Functional Assays (Determine pA2 in isolated tissues) binding->functional Confirm functional antagonism selectivity 3. Selectivity Profiling (Assess activity at other receptors) functional->selectivity Establish receptor selectivity pk 4. Pharmacokinetics (PK) (Determine t1/2, Vd, CL in rats) selectivity->pk Promising profile pd 5. Pharmacodynamics (PD) (Antihypertensive effect in SHR models) pk->pd Correlate exposure and effect tox 6. Preliminary Toxicology (Assess safety and tolerability) pd->tox Define therapeutic window lead 7. Candidate Selection tox->lead Favorable efficacy & safety

Caption: Preclinical workflow for characterizing a dual adrenergic antagonist.

Conclusion

This compound is a potent dual α1 and β1 adrenergic receptor antagonist with a well-characterized pharmacological profile. Its primary antihypertensive action is driven by α1-blockade-mediated vasodilation, which is effectively complemented by β1-blockade that controls heart rate and renin secretion. The stereoselectivity of amosulalol, with the (-)-isomer being crucial for β-blockade, is a key aspect of its activity. The comprehensive data from in vitro, in vivo, and pharmacokinetic studies provide a robust foundation for its evaluation as a therapeutic agent for hypertension. The experimental protocols and workflows described herein represent the standard methodologies employed in the research and development of such cardiovascular drugs.

References

Pharmacological Profile of (-)-Amosulalol Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Amosulalol hydrochloride is a potent and selective antagonist of α1-adrenergic receptors and a non-selective antagonist of β-adrenergic receptors. This dual adrenergic blockade leads to vasodilation and a reduction in heart rate and cardiac output, making it an effective agent for the management of hypertension and other cardiovascular disorders. This technical guide provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, including its receptor binding affinities, mechanism of action, and the experimental methodologies used to elucidate its pharmacological profile.

Introduction

This compound is the levorotatory isomer of amosulalol, a phenylethanolamine derivative. Its hydrochloride salt is utilized for its therapeutic effects. The primary mechanism of action of this compound hydrochloride involves the competitive and reversible blockade of both α1- and β-adrenergic receptors. This dual antagonism provides a comprehensive approach to blood pressure control by targeting two key pathways in the sympathetic nervous system.

Receptor Binding Affinity

The affinity of this compound hydrochloride for various adrenergic receptors has been determined through radioligand binding assays and functional antagonism studies. The quantitative data, expressed as pKi and pA2 values, are summarized in the table below. A higher pKi or pA2 value indicates a higher binding affinity or antagonist potency, respectively.

Receptor SubtypeParameterValueReference
α-Adrenergic Receptors
α1pKi7.3[1]
pA27.6[1]
α2pKi5.3[1]
pA25.4[1]
β-Adrenergic Receptors
β1pKi8.2[1]
pA28.1[1][2]
β2pKi7.9[1]
pA27.8[1]

Mechanism of Action & Signaling Pathways

This compound hydrochloride exerts its pharmacological effects by inhibiting the signaling cascades initiated by the activation of α1- and β-adrenergic receptors by endogenous catecholamines, such as norepinephrine and epinephrine.

α1-Adrenergic Receptor Blockade

The blockade of α1-adrenergic receptors, which are Gq protein-coupled receptors, by this compound hydrochloride prevents the activation of phospholipase C (PLC). This, in turn, inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent reduction in intracellular calcium release from the sarcoplasmic reticulum and the inhibition of protein kinase C (PKC) activation lead to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral resistance.

alpha1_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Blocks Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Activates Gq_protein Gq Alpha1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Alpha-1 Adrenergic Receptor Signaling Pathway Blockade
β-Adrenergic Receptor Blockade

This compound hydrochloride acts as a non-selective antagonist at β1- and β2-adrenergic receptors, which are primarily Gs protein-coupled receptors. By blocking these receptors, it inhibits the activation of adenylyl cyclase, thereby preventing the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA). In cardiac muscle, this leads to a decrease in heart rate (negative chronotropy), contractility (negative inotropy), and conduction velocity. In other tissues, such as the juxtaglomerular cells of the kidney, β1-blockade reduces renin secretion, contributing to the antihypertensive effect.

beta_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Beta_Receptor β-Adrenergic Receptor (β1/β2) This compound->Beta_Receptor Blocks Norepinephrine Norepinephrine Norepinephrine->Beta_Receptor Activates Gs_protein Gs Beta_Receptor->Gs_protein Activates AC Adenylyl Cyclase (AC) Gs_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Heart Rate Decreased Contractility Decreased Renin Secretion PKA->Cellular_Response Leads to

Beta-Adrenergic Receptor Signaling Pathway Blockade

Experimental Protocols

The pharmacological profile of this compound hydrochloride has been characterized using a variety of in vitro experimental techniques. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays (for pKi determination)

binding_assay_workflow Start Start Prepare_Membranes Prepare cell membranes expressing the target adrenergic receptor subtype. Start->Prepare_Membranes Incubate Incubate membranes with a fixed concentration of a specific radioligand (e.g., [³H]-prazosin for α1, [³H]-clonidine for α2, [³H]-CGP12177 for β1/β2) and varying concentrations of This compound hydrochloride. Prepare_Membranes->Incubate Separate Separate bound from free radioligand by rapid filtration through glass fiber filters. Incubate->Separate Quantify Quantify the radioactivity retained on the filters using liquid scintillation counting. Separate->Quantify Analyze Analyze data using non-linear regression to determine the IC50 value. Quantify->Analyze Calculate_pKi Calculate the pKi value using the Cheng-Prusoff equation: pKi = -log10(Ki) Ki = IC50 / (1 + [L]/Kd) Analyze->Calculate_pKi End End Calculate_pKi->End

Workflow for Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound hydrochloride for specific adrenergic receptor subtypes.

  • Materials:

    • Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from rat brain).

    • Radioligand specific for the receptor subtype (e.g., [³H]-prazosin for α1, [³H]-clonidine for α2, [³H]-dihydroalprenolol for β).

    • This compound hydrochloride.

    • Incubation buffer.

    • Glass fiber filters.

    • Liquid scintillation counter.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound hydrochloride.

    • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed to remove any non-specifically bound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC50 value (the concentration of this compound hydrochloride that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.[1]

Functional Antagonism Assays (for pA2 determination)

pA2_determination_workflow Start Start Prepare_Tissue Prepare isolated tissue preparations (e.g., rat vas deferens for α1, guinea pig atria for β1). Start->Prepare_Tissue CRC_Agonist Generate a cumulative concentration-response curve (CRC) for a specific agonist (e.g., phenylephrine for α1, isoprenaline for β1). Prepare_Tissue->CRC_Agonist Incubate_Antagonist Incubate the tissue with a fixed concentration of this compound hydrochloride for a defined period. CRC_Agonist->Incubate_Antagonist CRC_Agonist_Antagonist Generate a second CRC for the agonist in the presence of the antagonist. Incubate_Antagonist->CRC_Agonist_Antagonist Repeat Repeat with several concentrations of the antagonist. CRC_Agonist_Antagonist->Repeat Calculate_DR Calculate the dose-ratio (DR) for each antagonist concentration. Repeat->Calculate_DR Schild_Plot Construct a Schild plot: log(DR-1) vs. -log[Antagonist]. Calculate_DR->Schild_Plot Determine_pA2 Determine the pA2 value from the x-intercept of the Schild plot. Schild_Plot->Determine_pA2 End End Determine_pA2->End

Workflow for pA2 Value Determination
  • Objective: To determine the potency (pA2) of this compound hydrochloride as a competitive antagonist at functional receptors.

  • Materials:

    • Isolated tissue preparations containing the target receptors (e.g., rat aorta for α1, rat right ventricle for β1).[2]

    • A specific agonist for the receptor (e.g., phenylephrine for α1, isoprenaline for β1).[2]

    • This compound hydrochloride.

    • Organ bath setup with physiological salt solution.

    • Transducer and recording system to measure tissue response (e.g., contraction).

  • Procedure:

    • An isolated tissue is mounted in an organ bath containing physiological salt solution and allowed to equilibrate.

    • A cumulative concentration-response curve to the agonist is generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

    • The tissue is then incubated with a known concentration of this compound hydrochloride for a set period.

    • A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist. A parallel rightward shift in the curve is indicative of competitive antagonism.

    • The dose-ratio (DR) is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist alone.

    • Steps 3-5 are repeated with several different concentrations of this compound hydrochloride.

    • A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.

    • The pA2 value is determined as the x-intercept of the Schild regression line. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a dose-ratio of 2.[1]

Conclusion

This compound hydrochloride is a well-characterized dual α1- and non-selective β-adrenergic receptor antagonist. Its pharmacological profile, defined by its high affinity for these receptors, translates into effective control of blood pressure through complementary mechanisms of vasodilation and cardiac modulation. The in-depth understanding of its receptor interactions and signaling pathway inhibition, as detailed in this guide, provides a solid foundation for its clinical application and for future research in the development of novel cardiovascular therapies.

References

In Vitro Characterization of (-)-Amosulalol's Adrenergic Receptor Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro receptor affinity profile of (-)-Amosulalol, a potent adrenoceptor antagonist. The document summarizes key quantitative binding data, details the experimental methodologies used for its characterization, and illustrates the relevant signaling pathways.

Receptor Affinity Profile of this compound

This compound exhibits a distinct stereoselective binding profile, with a notably higher affinity for β-adrenergic receptors compared to its (+)-enantiomer. Conversely, the (+)-isomer shows greater potency at α₁-adrenoceptors. The antagonist potencies of this compound have been determined through both radioligand binding assays (pKi) and in vitro functional assays in isolated tissues (pA₂).

The affinity of this compound for various adrenergic receptor subtypes is summarized in the table below. Data is derived from radioligand binding experiments using rat brain membranes and functional assays on isolated peripheral tissues.

Receptor SubtypeLigandParameterValueReference
α₁-Adrenergic This compoundpKi7.15[1]
This compoundpA₂7.10[1]
α₂-Adrenergic This compoundpKi5.21[1]
This compoundpA₂5.30[1]
β₁-Adrenergic This compoundpKi8.53[1]
This compoundpA₂8.60[1]
β₂-Adrenergic This compoundpKi8.13[1]
This compoundpA₂8.20[1]

Note: As of the latest literature review, specific binding affinities (pKi or Ki) for this compound at the individual α₁-adrenergic receptor subtypes (α₁ₐ, α₁ₑ, and α₁ₔ) have not been reported.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro characterization of this compound's receptor affinity.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

a) α₁-Adrenergic Receptor Binding Assay (Representative Protocol)

  • Radioligand: [³H]-Prazosin, a selective α₁-adrenoceptor antagonist.

  • Tissue Preparation: Crude membrane fractions are prepared from rat brain tissue. The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Incubation: Membrane homogenates are incubated with a fixed concentration of [³H]-Prazosin and varying concentrations of the competing ligand (this compound).

  • Incubation Conditions: Typically incubated for 30-60 minutes at 25°C.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

b) β-Adrenergic Receptor Binding Assay (Representative Protocol)

  • Radioligand: (-)-[³H]-Dihydroalprenolol ([³H]-DHA), a non-selective β-adrenoceptor antagonist.

  • Tissue Preparation: Similar to the α₁-receptor assay, membrane fractions are prepared from a suitable tissue source, such as rat heart (rich in β₁) or lung (rich in β₂).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Incubation: Membranes are incubated with a fixed concentration of [³H]-DHA and a range of concentrations of this compound. To differentiate between β₁ and β₂ subtypes, selective unlabeled antagonists can be included in the assay.

  • Incubation Conditions: Typically for 20-30 minutes at 37°C.

  • Separation and Detection: Same as for the α₁-receptor assay.

  • Data Analysis: IC₅₀ and subsequent Ki values are calculated as described above.

Isolated Tissue Functional Assays (pA₂ Determination)

These experiments measure the functional antagonism of a compound against an agonist-induced response in an isolated organ bath, allowing for the determination of the pA₂ value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

a) α₁-Adrenoceptor Antagonism in Rat Vas Deferens

  • Tissue: The prostatic portion of the rat vas deferens is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Procedure: Cumulative concentration-response curves to an α₁-agonist (e.g., phenylephrine) are obtained in the absence and presence of increasing concentrations of this compound.

  • Data Analysis: The rightward shift of the agonist concentration-response curve in the presence of the antagonist is used to calculate the pA₂ value using a Schild plot analysis.

b) β₁ and β₂-Adrenoceptor Antagonism in Guinea Pig Atria and Trachea

  • β₁-Adrenoceptor (Atria): Spontaneously beating right atria from guinea pigs are mounted in an organ bath. The positive chronotropic effect (increase in heart rate) of a β₁-agonist (e.g., isoprenaline) is measured. Concentration-response curves are generated in the absence and presence of this compound to determine the pA₂ value.

  • β₂-Adrenoceptor (Trachea): Guinea pig tracheal strips are mounted in an organ bath and pre-contracted with an agent like histamine or carbachol. The relaxant effect of a β₂-agonist (e.g., isoprenaline) is then measured. The antagonistic effect of this compound on this relaxation is quantified by determining the pA₂ value.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for radioligand binding assays and the primary signaling pathways associated with α₁ and β-adrenergic receptors.

G cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Tissue Tissue Source (e.g., Rat Brain) Homogenization Homogenization in Cold Buffer Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation MembranePellet Membrane Pellet Centrifugation->MembranePellet Resuspension Resuspension in Assay Buffer MembranePellet->Resuspension Incubation Incubation (Membranes + Radioligand + this compound) Resuspension->Incubation Membrane Prep Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Washing with Cold Buffer Filtration->Washing Filters Filters with Bound Radioligand Washing->Filters Counting Liquid Scintillation Counting Filters->Counting Radioactivity Measurement IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for a typical radioligand binding assay.

G cluster_alpha1 α₁-Adrenergic Signaling cluster_beta β-Adrenergic Signaling a1 α₁ Receptor gq Gq/11 Protein a1->gq plc Phospholipase C (PLC) gq->plc pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca ↑ Intracellular Ca²⁺ ip3->ca pkc Protein Kinase C (PKC) dag->pkc response_a1 Physiological Response (e.g., Smooth Muscle Contraction) ca->response_a1 pkc->response_a1 b β Receptor (β₁ or β₂) gs Gs Protein b->gs ac Adenylyl Cyclase (AC) gs->ac atp ATP ac->atp converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka response_b Physiological Response (e.g., ↑ Heart Rate, Smooth Muscle Relaxation) pka->response_b ligand This compound (Antagonist) ligand->a1 blocks ligand->b blocks

Caption: Adrenergic receptor signaling pathways antagonized by this compound.

References

An In-depth Technical Guide to the Basic Science Research Applications of (-)-Amosulalol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Amosulalol is a pharmacologically significant molecule that has garnered interest in cardiovascular research. As a stereoisomer of amosulalol, it exhibits a distinct profile of interaction with adrenergic receptors, the key mediators of the sympathetic nervous system's effects on the body. This technical guide provides a comprehensive overview of the basic science research applications of this compound, focusing on its mechanism of action, receptor binding affinities, and its influence on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development by summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological processes.

Mechanism of Action

This compound functions as a competitive antagonist at both α- and β-adrenergic receptors. Its primary mechanism of action involves blocking the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors. This dual antagonism leads to a reduction in the physiological responses mediated by the sympathetic nervous system. Specifically, its effects are most pronounced at α1- and β1-adrenergic receptors.

The blockade of α1-adrenergic receptors by this compound in vascular smooth muscle cells leads to vasodilation and a subsequent decrease in peripheral resistance, contributing to its antihypertensive effects. Concurrently, its antagonism of β1-adrenergic receptors in cardiac tissue results in a decrease in heart rate, myocardial contractility, and cardiac output. Evidence also suggests a potential for this compound to act as an antagonist at α2-adrenoceptors[1].

Quantitative Pharmacological Data

The affinity of this compound for various adrenergic receptor subtypes has been quantified through radioligand binding assays and functional in vitro studies. The following tables summarize the key binding affinity (pKi) and antagonist potency (pA2) values.

Table 1: Adrenergic Receptor Binding Affinities (pKi) of Amosulalol Stereoisomers
Compoundα1-adrenoceptorα2-adrenoceptorβ1-adrenoceptorβ2-adrenoceptor
This compound 7.15.58.07.4
(+)-Amosulalol8.26.26.35.7
(+/-)-Amosulalol7.95.87.77.1

Data from radioligand binding experiments using rat brain membranes. pKi = -log(Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Adrenergic Receptor Antagonist Potencies (pA2) of Amosulalol Stereoisomers
Compoundα1-adrenoceptor (Rat Vas Deferens)α2-adrenoceptor (Rat Vas Deferens)β1-adrenoceptor (Guinea Pig Atria)β2-adrenoceptor (Guinea Pig Trachea)
This compound 7.45.28.37.6
(+)-Amosulalol8.55.86.66.0
(+/-)-Amosulalol8.25.58.07.3

Data from in vitro isolated organ bath experiments. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

These data clearly indicate that the (-)-isomer of amosulalol possesses a higher affinity and antagonist potency for β-adrenergic receptors compared to the (+)-isomer, while the (+)-isomer is more potent at α1-adrenergic receptors.

Signaling Pathways

The antagonistic action of this compound at α1- and β1-adrenergic receptors interrupts specific downstream signaling cascades. While direct experimental evidence detailing the effects of this compound on second messenger levels is limited in the public domain, its mechanism can be inferred from the well-established pathways associated with these receptors.

α1-Adrenergic Receptor Signaling Pathway Blockade

α1-adrenergic receptors are Gq protein-coupled receptors. Their activation by agonists typically initiates the following cascade:

  • Gq Protein Activation: Ligand binding activates the Gq alpha subunit.

  • Phospholipase C (PLC) Activation: The activated Gq subunit stimulates PLC.

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC), which then phosphorylates various cellular proteins, leading to physiological responses such as smooth muscle contraction.

By blocking this pathway, this compound prevents the generation of these second messengers and the subsequent increase in intracellular calcium, resulting in smooth muscle relaxation.

Gq_Pathway_Blockade cluster_downstream Intracellular Signaling Amosulalol Amosulalol Alpha1_Receptor α1-Adrenergic Receptor Amosulalol->Alpha1_Receptor Blocks Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Response Physiological Response (e.g., Vasoconstriction) PKC->Response Leads to

Blockade of the α1-adrenergic signaling pathway by this compound.
β1-Adrenergic Receptor Signaling Pathway Blockade

β1-adrenergic receptors are Gs protein-coupled receptors. Their activation normally triggers the following cascade:

  • Gs Protein Activation: Ligand binding activates the Gs alpha subunit.

  • Adenylyl Cyclase Activation: The activated Gs subunit stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP binds to and activates PKA.

  • Downstream Effects: PKA phosphorylates various downstream targets, including L-type calcium channels and phospholamban in cardiomyocytes, leading to increased heart rate and contractility.

This compound's antagonism at β1-receptors prevents the increase in intracellular cAMP levels, thereby inhibiting the downstream effects of PKA and leading to negative chronotropic and inotropic effects on the heart.

Gs_Pathway_Blockade cluster_downstream Intracellular Signaling Amosulalol Amosulalol Beta1_Receptor β1-Adrenergic Receptor Amosulalol->Beta1_Receptor Blocks Gs Gs Protein Beta1_Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Response Physiological Response (e.g., Increased Heart Rate) Targets->Response Leads to Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis MembranePrep Prepare Rat Brain Membranes Incubate Incubate Membranes with Radioligand and varying concentrations of this compound MembranePrep->Incubate Reagents Prepare Radioligand, This compound, and Buffers Reagents->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki Isolated_Tissue_Workflow cluster_prep Preparation cluster_crc Concentration-Response Curves cluster_analysis Data Analysis Tissue Isolate and Mount Tissue in Organ Bath Equilibrate Equilibrate Tissue Tissue->Equilibrate CRC1 Generate Agonist Concentration-Response Curve (Control) Equilibrate->CRC1 Incubate Incubate with This compound CRC1->Incubate CRC2 Generate Agonist Concentration-Response Curve in presence of This compound Incubate->CRC2 DoseRatio Calculate Dose Ratio CRC2->DoseRatio Schild Construct Schild Plot DoseRatio->Schild pA2 Determine pA2 Value Schild->pA2

References

Methodological & Application

Application Note: Chiral Separation of (-)-Amosulalol Enantiomers by Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the chiral separation of (-)-Amosulalol enantiomers using Supercritical Fluid Chromatography (SFC). Amosulalol, a potent alpha- and beta-adrenergic blocker, contains a single chiral center, making the separation and quantification of its enantiomers critical for pharmaceutical development and quality control. SFC offers a rapid, efficient, and environmentally friendly alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations, primarily by utilizing supercritical carbon dioxide as the main mobile phase component.[1][2] This document provides a comprehensive protocol, including instrument parameters, mobile phase preparation, and sample handling, to achieve baseline separation of the Amosulalol enantiomers. The methodology is based on established principles for the chiral separation of beta-blockers and related pharmaceutical compounds.[3][4]

Introduction

Chirality plays a pivotal role in the pharmaceutical industry, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1] Amosulalol is a representative example where the desired therapeutic activity is primarily associated with one enantiomer. Consequently, regulatory agencies often mandate the development of stereospecific analytical methods to ensure the purity and safety of the final drug product.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations due to its advantages over conventional liquid chromatography.[2] The use of supercritical CO2 as the primary mobile phase component, often modified with a small percentage of an organic co-solvent, leads to lower viscosity and higher diffusivity, resulting in faster analysis times and reduced consumption of organic solvents.[2] Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability and high success rates for the enantioseparation of a wide range of pharmaceutical compounds, including beta-blockers, in SFC.[5][6]

This application note provides a detailed protocol for the chiral separation of this compound enantiomers by SFC, leveraging a polysaccharide-based CSP.

Experimental Protocols

Instrumentation and Consumables
  • Chromatography System: An analytical Supercritical Fluid Chromatography (SFC) system equipped with a backpressure regulator, a column oven, an autosampler, and a UV-Vis or photodiode array (PDA) detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column is recommended. Based on the successful separation of other beta-blockers, columns such as Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ are suitable candidates.[4][5] For this protocol, a Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) column (e.g., 4.6 x 150 mm, 5 µm) is proposed.

  • Mobile Phase Components:

    • Supercritical Fluid Grade Carbon Dioxide (CO2)

    • HPLC Grade Methanol (as co-solvent)

    • Isopropylamine (as additive)

  • Sample Preparation:

    • Dissolve a racemic standard of Amosulalol in the mobile phase co-solvent (Methanol) to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral separation of Amosulalol enantiomers. Optimization of these parameters may be necessary to achieve baseline resolution.

ParameterRecommended Condition
Chiral Stationary Phase Chiralpak® IA (4.6 x 150 mm, 5 µm)
Mobile Phase Supercritical CO2 / Methanol with 0.1% Isopropylamine (v/v)
Composition 80% CO2 / 20% Methanol (with additive)
Flow Rate 3.0 mL/min
Backpressure 150 bar
Column Temperature 40 °C
Detection Wavelength 225 nm
Injection Volume 5 µL
Protocol Workflow

The following diagram illustrates the logical workflow for the chiral SFC separation of this compound enantiomers.

G cluster_prep Sample & Mobile Phase Preparation cluster_sfc SFC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase: Methanol with 0.1% Isopropylamine prep_sample Prepare Amosulalol Sample: 1 mg/mL in Methanol filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample instrument_setup Set Up SFC System: - Install Chiralpak IA Column - Set Chromatographic Conditions filter_sample->instrument_setup equilibration Equilibrate System with Mobile Phase instrument_setup->equilibration injection Inject Sample (5 µL) equilibration->injection separation Enantiomeric Separation on CSP injection->separation detection Detect Enantiomers at 225 nm separation->detection integration Integrate Chromatographic Peaks detection->integration quantification Determine Retention Times, Resolution, and Enantiomeric Purity integration->quantification reporting Generate Report quantification->reporting

Figure 1: Experimental workflow for the chiral SFC separation of this compound enantiomers.

Data Presentation

Upon successful separation, the following quantitative data should be recorded and tabulated for easy comparison and method validation.

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
Enantiomer 1tR1A1\multirow{2}{*}{Rs = 2(tR2 - tR1) / (w1 + w2)}
Enantiomer 2tR2A2
Total -A1 + A2-

Note: The elution order of the enantiomers will depend on the specific chiral stationary phase used.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the key interactions and principles governing the chiral separation of Amosulalol enantiomers on a polysaccharide-based CSP within the SFC system.

G cluster_system SFC System Components cluster_interaction Chiral Recognition Mechanism cluster_outcome Separation Outcome mp Mobile Phase (CO2 + Methanol/Additive) pump Pump mp->pump injector Injector pump->injector column Chiral Stationary Phase (CSP) (e.g., Chiralpak IA) injector->column racemate Racemic Amosulalol (R- and S-enantiomers) detector UV/PDA Detector column->detector csp_selector Chiral Selector on CSP (Polysaccharide Derivative) bpr Backpressure Regulator detector->bpr diastereomeric_complex Transient Diastereomeric Complexes (Analyte-CSP) racemate->diastereomeric_complex Interaction csp_selector->diastereomeric_complex Forms differential_interaction Differential Interaction Energy (Varying Stability of Complexes) diastereomeric_complex->differential_interaction differential_retention Differential Retention Times differential_interaction->differential_retention separated_enantiomers Separated Enantiomers differential_retention->separated_enantiomers

Figure 2: Logical diagram of the chiral recognition and separation process in SFC.

Conclusion

This application note provides a detailed and actionable protocol for the chiral separation of this compound enantiomers using Supercritical Fluid Chromatography. The described method, utilizing a polysaccharide-based chiral stationary phase, is designed to be rapid, efficient, and environmentally conscious. The provided workflows and diagrams offer a clear guide for researchers and scientists in the pharmaceutical industry to implement and adapt this methodology for their specific needs in drug development and quality control. Further optimization of the chromatographic parameters may be performed to enhance resolution and reduce analysis time.

References

Application Notes and Protocols for Cell-Based Assays in the Screening of Alpha-Beta Blocker Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the regulation of numerous physiological processes mediated by the catecholamines epinephrine and norepinephrine. These receptors are broadly classified into two main types: alpha (α) and beta (β) receptors, each with distinct subtypes. Alpha-1 (α1) adrenergic receptors are typically coupled to Gq proteins, and their activation leads to an increase in intracellular calcium.[1][2] Beta (β) adrenergic receptors, on the other hand, are primarily coupled to Gs proteins, stimulating the production of cyclic AMP (cAMP).[3][4]

Compounds that can block both alpha and beta-adrenergic receptors, known as alpha-beta blockers, are of significant therapeutic interest, particularly in the management of cardiovascular diseases like hypertension.[5] Identifying and characterizing novel alpha-beta blockers requires robust and reliable screening methods. Cell-based assays offer a physiologically relevant environment to investigate the interaction of test compounds with these receptors and their downstream signaling pathways.[6][7] This document provides detailed protocols for two common cell-based assays used to screen for alpha-1 and beta-blocker activity: a calcium mobilization assay and a cAMP accumulation assay.

Signaling Pathways

Alpha-1 Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by an agonist like phenylephrine initiates a signaling cascade through the Gq protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2] This transient increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes.

Alpha_1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Phenylephrine) Alpha1_R α1-Adrenergic Receptor Agonist->Alpha1_R Binds Gq Gq Protein Alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Cell_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cell_Response Initiates Beta_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Isoproterenol) Beta_R β-Adrenergic Receptor Agonist->Beta_R Binds Gs Gs Protein Beta_R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Substrate Phosphorylation PKA->Phosphorylation Catalyzes Cell_Response Cellular Response (e.g., Increased Heart Rate) Phosphorylation->Cell_Response Leads to Experimental_Workflow start Start plate_cells Plate cells expressing target receptor (e.g., CHO-α1 or HEK-β2) start->plate_cells incubate_cells Incubate cells (e.g., 24-48 hours) plate_cells->incubate_cells load_dye Load with indicator dye (for Ca²⁺ assay) or prepare for cAMP assay incubate_cells->load_dye add_compounds Add test compounds (potential blockers) and control antagonists load_dye->add_compounds incubate_compounds Incubate with compounds add_compounds->incubate_compounds add_agonist Add receptor agonist (e.g., Phenylephrine for α1, Isoproterenol for β) incubate_compounds->add_agonist measure_signal Measure signal (Fluorescence for Ca²⁺, Luminescence/FRET for cAMP) add_agonist->measure_signal analyze_data Data Analysis: Calculate % inhibition and IC₅₀ values measure_signal->analyze_data end End analyze_data->end

References

Application Note: Radioligand Binding Assays for Determining (-)-Amosulalol Receptor Occupancy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (-)-Amosulalol is a potent pharmacological agent that exhibits antagonist activity at both alpha and beta-adrenergic receptors.[1][2] It is a dual inhibitor of α1 and β1-adrenergic receptors, also showing affinity for β2-adrenergic receptors.[3][4][5] Specifically, the (-)-stereoisomer demonstrates higher potency at beta-adrenoceptors.[3] Understanding the degree to which this compound binds to its target receptors in a given tissue or organism is crucial for drug development. Receptor Occupancy (RO) assays provide a quantitative measure of this drug-target engagement, which is essential for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships, guiding dose selection, and predicting clinical efficacy.[6][7]

This application note provides detailed protocols for determining the receptor occupancy of this compound at α1 and β-adrenergic receptors using in vitro competitive radioligand binding assays and an ex vivo receptor occupancy methodology.

Mechanism of Action & Signaling Pathways

This compound exerts its effects by blocking the signaling of endogenous catecholamines like norepinephrine and epinephrine at adrenergic receptors.[1] Its primary targets, α1 and β1-adrenergic receptors, are G-protein coupled receptors (GPCRs) that activate distinct downstream signaling cascades:

  • α1-Adrenergic Receptors: These receptors couple to Gq proteins. Upon activation, Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).

  • β1-Adrenergic Receptors: These receptors couple to Gs proteins. Activation of Gs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][9] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[8]

By blocking these receptors, this compound inhibits these signaling pathways.

G_Protein_Signaling_Pathways cluster_alpha1 α1-Adrenergic Pathway cluster_beta1 β1-Adrenergic Pathway Amosulalol_a This compound AR_a1 α1-Adrenergic Receptor Amosulalol_a->AR_a1 Antagonist Gq Gq Protein AR_a1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC Leads to Amosulalol_b This compound AR_b1 β1-Adrenergic Receptor Amosulalol_b->AR_b1 Antagonist Gs Gs Protein AR_b1->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Signaling pathways of α1 and β1-adrenergic receptors inhibited by this compound.

Receptor Binding Profile of Amosulalol Stereoisomers

Radioligand binding experiments using rat brain membranes have been performed to determine the binding affinities (pKi) of the stereoisomers of Amosulalol. The pKi value is the negative logarithm of the Ki (inhibitory constant), where a higher pKi value indicates a higher binding affinity.

Receptor SubtypeCompoundpKi Value
α1-Adrenoceptor This compound7.4
(+)-Amosulalol8.5
α2-Adrenoceptor This compound5.9
(+)-Amosulalol6.0
β1-Adrenoceptor This compound8.3
(+)-Amosulalol6.6
β2-Adrenoceptor This compound7.6
(+)-Amosulalol5.9
Data derived from in vitro experiments with rat brain membranes.[3]

Experimental Protocols

The following protocols describe the determination of this compound affinity and occupancy at its target receptors. The general workflow involves membrane preparation, incubation of membranes with a specific radioligand and varying concentrations of the competitor drug (this compound), separation of bound and free radioligand, and quantification of radioactivity.[8][10]

Experimental_Workflow cluster_invitro In Vitro Competitive Binding Assay cluster_exvivo Ex Vivo Receptor Occupancy Assay prep 1. Membrane Preparation (e.g., from rat brain/heart) incubate 2. Incubation - Membranes - Radioligand (e.g., [³H]-Prazosin) - this compound (multiple conc.) prep->incubate filter 3. Rapid Filtration (Separates bound/free radioligand) incubate->filter wash 4. Filter Washing (Removes non-specific binding) filter->wash count 5. Scintillation Counting (Quantifies bound radioactivity) wash->count analyze 6. Data Analysis (Calculate IC₅₀ and Ki) count->analyze dose 1. In Vivo Dosing (Administer this compound to animal) harvest 2. Tissue Harvest (At peak drug concentration) dose->harvest prep_ex 3. Membrane Preparation harvest->prep_ex incubate_ex 4. Radioligand Incubation (Measures available receptors) prep_ex->incubate_ex filter_ex 5. Filtration & Counting incubate_ex->filter_ex analyze_ex 6. Data Analysis (Calculate % Receptor Occupancy) filter_ex->analyze_ex

Caption: General experimental workflows for in vitro and ex vivo receptor binding assays.
Protocol 1: In Vitro Competition Assay for α1-Adrenergic Receptor

This protocol determines the affinity (Ki) of this compound for the α1-adrenergic receptor using [³H]-Prazosin as the radioligand.

A. Materials and Reagents

ReagentDetails
Tissue Source Rat cerebral cortex or heart ventricles
Radioligand [³H]-Prazosin (Specific Activity: 70-90 Ci/mmol)
Test Compound This compound hydrochloride
Non-specific Binding Phentolamine (10 µM) or unlabeled Prazosin (1 µM)
Lysis/Homogenization Buffer 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, with protease inhibitors
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4
Filtration Whatman GF/B or GF/C glass fiber filters, pre-soaked in 0.3% PEI
Scintillation Cocktail E.g., Betaplate Scint

B. Membrane Preparation

  • Homogenize fresh or frozen tissue (e.g., rat cortex) in ~20 volumes of ice-cold Lysis Buffer using a Polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[10]

  • Resuspend the pellet in fresh Lysis Buffer and repeat the centrifugation step.

  • Resuspend the final pellet in Assay Buffer.

  • Determine the protein concentration using a standard method (e.g., BCA assay).[10]

  • Store aliquots at -80°C until use.

C. Binding Assay Procedure

  • Set up assay tubes/plates in triplicate for total binding, non-specific binding, and each concentration of this compound.

  • The final assay volume is 250 µL.[10]

  • Add 50 µL of Assay Buffer (for total binding) or 50 µL of 10 µM Phentolamine (for non-specific binding) or 50 µL of the appropriate this compound dilution (typically 10⁻¹¹ M to 10⁻⁵ M).

  • Add 50 µL of [³H]-Prazosin diluted in Assay Buffer (final concentration ~0.2-0.5 nM).

  • Initiate the reaction by adding 150 µL of the membrane preparation (50-100 µg protein).[10]

  • Incubate for 60 minutes at 25-30°C with gentle agitation.[10]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Wash the filters rapidly four times with 3-4 mL of ice-cold Wash Buffer.[10]

  • Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Quantify radioactivity using a liquid scintillation counter.

Protocol 2: In Vitro Competition Assay for β-Adrenergic Receptors

This protocol determines the affinity (Ki) of this compound for β-adrenergic receptors using the non-selective β-antagonist [³H]-Dihydroalprenolol ([³H]-DHA).

A. Materials and Reagents

ReagentDetails
Tissue Source Rat heart ventricles, turkey erythrocytes, or cells expressing β1/β2 receptors
Radioligand [³H]-Dihydroalprenolol ([³H]-DHA) (Specific Activity: 80-110 Ci/mmol)
Test Compound This compound hydrochloride
Non-specific Binding Propranolol (10 µM) or Isoproterenol (100 µM)
Buffers/Materials Same as for the α1-receptor assay

B. Membrane Preparation Follow the same procedure as described in Protocol 1, using an appropriate tissue source like rat heart.

C. Binding Assay Procedure

  • The procedure is identical to that in Protocol 1, with the following substitutions:

    • Radioligand: Use [³H]-DHA at a final concentration of ~1-2 nM.

    • Non-specific binding: Use 10 µM Propranolol.

  • Incubate for 60 minutes at room temperature or 37°C.[11][12]

  • Terminate, wash, and count as described previously.

Protocol 3: Ex Vivo Receptor Occupancy Assay

This protocol measures the percentage of α1 or β-adrenergic receptors occupied by this compound in a target tissue following in vivo administration.[6]

A. Procedure

  • Administer this compound to animals (e.g., rats) via the desired route (e.g., oral, i.p., i.v.) at various doses. A vehicle control group must be included.

  • At the time of expected peak plasma/tissue concentration (determined from prior pharmacokinetic studies), euthanize the animals and rapidly harvest the target tissue (e.g., brain, heart).[6]

  • Prepare membranes from the harvested tissue as described in Protocol 1, Step B. It is critical to work quickly and keep tissues cold to minimize drug dissociation from the receptor.

  • Perform a radioligand binding assay on the prepared membranes from each animal. Do not add any competitor drug in vitro.

  • For α1-receptor occupancy, incubate the membranes with a saturating concentration of [³H]-Prazosin.

  • For β-receptor occupancy, incubate with a saturating concentration of [³H]-DHA.

  • In parallel, determine non-specific binding using membranes from a separate group of vehicle-treated animals in the presence of an unlabeled antagonist (e.g., 10 µM Phentolamine or Propranolol).

  • Filter, wash, and count the radioactivity as previously described.

Data Analysis

1. In Vitro Competition Assays

  • Specific Binding: Calculate by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • IC₅₀ Determination: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of drug that inhibits 50% of specific radioligand binding).[10]

  • Ki Calculation: Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation :[10]

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor (must be determined separately via saturation binding experiments).

2. Ex Vivo Receptor Occupancy Assay

  • Calculate the specific binding for each animal from the vehicle and drug-treated groups.

  • The percentage of receptor occupancy (%RO) at a given dose of this compound is calculated as:

    • %RO = (1 - (Specific Binding_drug / Specific Binding_vehicle)) * 100

  • Plot the %RO against the drug dose or measured plasma concentration to establish a dose-occupancy relationship.

References

Application Notes and Protocols for the Use of (-)-Amosulalol in Isolated Rat Aorta and Ventricle Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview of the pharmacological effects and experimental protocols for studying (-)-Amosulalol in isolated rat aorta and right ventricle preparations. This information is intended for researchers, scientists, and drug development professionals investigating the cardiovascular properties of adrenoceptor antagonists.

Introduction

This compound is the levorotatory isomer of Amosulalol, a compound known for its dual antagonism at both α- and β-adrenoceptors.[1] Stereoselectivity plays a crucial role in its pharmacological profile, with the (-)-isomer demonstrating significantly higher potency at β-adrenoceptors, while the (+)-isomer is more potent at α1-adrenoceptors.[2][3] In isolated tissue preparations, this compound is a valuable tool for investigating the differential roles of adrenoceptor subtypes in cardiovascular function.

Mechanism of Action

This compound exhibits a competitive antagonist profile at multiple adrenoceptor subtypes. In the rat ventricle, it is a potent β1-adrenoceptor antagonist.[3] Additionally, it has been shown to possess α2-adrenoceptor antagonist properties.[3] In vascular smooth muscle, such as the rat aorta, the racemic mixture of amosulalol, which includes the (-)-isomer, acts as a competitive antagonist at α1-adrenoceptors.[1]

cluster_VascularSmoothMuscle Vascular Smooth Muscle (Aorta) cluster_CardiacMyocyte Cardiac Myocyte (Ventricle) Phenylephrine Phenylephrine Alpha1_Receptor α1-Adrenoceptor Phenylephrine->Alpha1_Receptor Agonist Contraction Contraction Alpha1_Receptor->Contraction Stimulates Amosulalol This compound (as part of racemate) Amosulalol->Alpha1_Receptor Antagonist Isoprenaline Isoprenaline Beta1_Receptor β1-Adrenoceptor Isoprenaline->Beta1_Receptor Agonist Increased_Contraction Increased Contractility Beta1_Receptor->Increased_Contraction Stimulates Amosulalol_Ventricle This compound Amosulalol_Ventricle->Beta1_Receptor Antagonist

Mechanism of this compound in Rat Aorta and Ventricle.

Quantitative Data Summary

The antagonist potency of Amosulalol and its isomers is typically quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 1: Antagonist Potency (pA2 values) of Amosulalol and its Isomers

PreparationAgonistAntagonistpA2 ValueReference
Isolated Rat AortaPhenylephrine(±)-Amosulalol8.6[1]
Isolated Rat Right VentricleIsoprenalineThis compound7.9[3]
Isolated Rat Right VentricleIsoprenaline(+)-Amosulalol5.9[3]

Note: The study on the isolated rat aorta used the racemic mixture (±)-Amosulalol. The (+)-isomer is the more potent α1-adrenoceptor antagonist.[2]

Experimental Protocols

The following are detailed protocols for studying the effects of this compound in isolated rat aorta and right ventricle preparations.

Protocol 1: Evaluation of α1-Adrenoceptor Antagonism in Isolated Rat Aorta

Objective: To determine the antagonist potency (pA2) of Amosulalol against phenylephrine-induced contractions in isolated rat thoracic aorta.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)

  • Phenylephrine (agonist)

  • (±)-Amosulalol (antagonist)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Carefully clean the aorta of adherent connective and fatty tissue.

    • Cut the aorta into rings of approximately 2-3 mm in width.

    • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

  • Equilibration:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

    • Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Experimental Protocol:

    • Obtain a cumulative concentration-response curve for phenylephrine (e.g., 10⁻⁹ M to 10⁻⁴ M).

    • Wash the tissues repeatedly to return to baseline.

    • Incubate the tissues with a specific concentration of (±)-Amosulalol (e.g., 10⁻⁷ M or 10⁻⁶ M) for 30-45 minutes.[1]

    • In the presence of the antagonist, repeat the cumulative concentration-response curve for phenylephrine.

    • Repeat this procedure with different concentrations of (±)-Amosulalol.

  • Data Analysis:

    • Construct Schild plots by plotting the log(concentration ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

    • The x-intercept of the Schild plot provides the pA2 value.

cluster_prep Tissue Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis A Euthanize Rat & Excise Aorta B Clean & Cut Aorta into Rings A->B C Suspend Rings in Organ Bath B->C E Equilibrate Tissues (60-90 min) C->E F Cumulative Phenylephrine Curve (Control) E->F G Wash Tissues F->G H Incubate with Amosulalol (30-45 min) G->H I Cumulative Phenylephrine Curve (with Antagonist) H->I J Repeat with Different Antagonist Concentrations I->J K Construct Schild Plot J->K L Determine pA2 Value K->L

Workflow for Isolated Rat Aorta Experiment.
Protocol 2: Evaluation of β1-Adrenoceptor Antagonism in Isolated Rat Right Ventricle

Objective: To determine the antagonist potency (pA2) of this compound against isoprenaline-induced positive inotropic effects in isolated, electrically-driven rat right ventricle.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution

  • Isoprenaline (agonist)

  • This compound (antagonist)

  • Organ bath system with isometric force transducers

  • Electrical stimulator

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat and quickly excise the heart.

    • Isolate the right ventricle and prepare a ventricular strip.

    • Suspend the ventricular strip in an organ bath containing Krebs-Henseleit solution at 37°C, gassed with carbogen.

  • Equilibration and Stimulation:

    • Allow the tissue to equilibrate for 60 minutes under a resting tension of 1.0 g.

    • Electrically stimulate the preparation at a constant frequency (e.g., 1 Hz) with a voltage slightly above the threshold.

    • Wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Experimental Protocol:

    • Obtain a cumulative concentration-response curve for the positive inotropic effect of isoprenaline (e.g., 10⁻⁹ M to 10⁻⁵ M).

    • Wash the tissue repeatedly to allow contractility to return to baseline.

    • Incubate the tissue with a specific concentration of this compound (e.g., 3 x 10⁻⁸ M to 10⁻⁶ M) for 30-45 minutes.[3]

    • In the presence of this compound, repeat the cumulative concentration-response curve for isoprenaline.

    • Repeat this procedure with different concentrations of this compound.

  • Data Analysis:

    • Calculate the shift in the isoprenaline concentration-response curve caused by each concentration of this compound.

    • Construct a Schild plot to determine the pA2 value, as described in Protocol 1.

cluster_prep Tissue Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis A Euthanize Rat & Excise Heart B Isolate Right Ventricle Strip A->B C Suspend Strip in Organ Bath B->C E Equilibrate & Electrically Stimulate (60 min) C->E F Cumulative Isoprenaline Curve (Control) E->F G Wash Tissue F->G H Incubate with this compound (30-45 min) G->H I Cumulative Isoprenaline Curve (with Antagonist) H->I J Repeat with Different Antagonist Concentrations I->J K Construct Schild Plot J->K L Determine pA2 Value K->L

Workflow for Isolated Rat Ventricle Experiment.
Conclusion

This compound serves as a potent and selective tool for the in vitro study of β1-adrenoceptor function in cardiac tissue. When using the racemic mixture, its effects on α1-adrenoceptors in vascular preparations can also be effectively characterized. The protocols outlined above provide a robust framework for researchers to investigate the pharmacological properties of this compound and its potential therapeutic applications. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data.

References

Application Notes: Analytical Techniques for the Validation of (-)-Amosulalol Purity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amosulalol is a potent drug that acts as both an alpha-1 and beta-1 adrenergic receptor antagonist, making it effective in the treatment of hypertension.[1][2] The therapeutic activity of Amosulalol resides primarily in its levorotatory enantiomer, (-)-Amosulalol. As with many chiral drugs, the different enantiomers can have varied pharmacological and toxicological profiles.[3] Therefore, regulatory bodies like the FDA mandate the separation and testing of enantiomers for all chiral bioactive molecules.[3]

This application note provides a comprehensive overview of the analytical techniques and detailed protocols for the validation of this compound purity. The focus is on ensuring the identity, strength, and purity of the active pharmaceutical ingredient (API) by controlling for impurities, particularly the unwanted (+)-enantiomer. The methodologies described herein are based on established principles of analytical chemistry and adhere to the guidelines set forth by the International Council for Harmonisation (ICH), specifically Q2(R1) for the validation of analytical procedures.[4]

Mechanism of Action: Dual Adrenergic Receptor Blockade

This compound exerts its antihypertensive effects through a dual mechanism. It competitively blocks alpha-1 adrenergic receptors, leading to vasodilation and a decrease in peripheral resistance. Simultaneously, it blocks beta-1 adrenergic receptors in the heart, which reduces heart rate and cardiac output. This combined action provides effective blood pressure control with a reduced risk of reflex tachycardia.[2]

cluster_pathway This compound Signaling Pathway Amosulalol This compound Alpha1 α1-Adrenergic Receptor Amosulalol->Alpha1 Inhibits Beta1 β1-Adrenergic Receptor Amosulalol->Beta1 Inhibits Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction HeartRate Increased Heart Rate & Cardiac Output Beta1->HeartRate Vasodilation Vasodilation (↓ Blood Pressure) Vasoconstriction->Vasodilation ReducedHR Reduced Heart Rate (↓ Blood Pressure) HeartRate->ReducedHR

Caption: Mechanism of action of this compound.

Purity Validation Strategy

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4] For this compound, the primary goals are to quantify the API, separate and quantify the (+)-enantiomer, and detect any other process-related or degradation impurities.[5][6][7]

The validation process involves evaluating several key performance characteristics as defined by ICH Q2(R1) guidelines.[4][8]

cluster_workflow Analytical Method Validation Workflow Dev Method Development PreVal Pre-Validation & Robustness Check Dev->PreVal Protocol Write Validation Protocol PreVal->Protocol Exec Execute Validation Experiments Protocol->Exec Spec Specificity Exec->Spec Lin Linearity & Range Exec->Lin Acc Accuracy Exec->Acc Prec Precision Exec->Prec LoD LOD & LOQ Exec->LoD Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LoD->Report Implement Routine Use Report->Implement

Caption: General workflow for analytical method validation.

Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of chiral compounds like this compound due to its high resolution and sensitivity.[9][10]

  • Chiral HPLC: This is the most critical method for separating and quantifying the enantiomers of Amosulalol. It utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[10][11] Polysaccharide-based CSPs are particularly effective for separating β-blockers.[11]

  • Reversed-Phase HPLC (RP-HPLC): This method is used to quantify this compound and to separate it from non-chiral process-related impurities and degradation products.[12][13]

  • Spectrophotometry (UV-Vis): Primarily used as a detection method in HPLC. The choice of wavelength is critical for achieving optimal sensitivity for the analyte and its impurities.[14]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS is a powerful tool for the identification and structural elucidation of unknown impurities.[15]

Experimental Protocols

The following protocols are representative methodologies for the purity validation of this compound.

Protocol 1: Chiral Purity by HPLC

Objective: To separate and quantify the (+)-Amosulalol enantiomer in the this compound drug substance.

Instrumentation & Conditions:

Parameter Specification
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)
Mobile Phase n-Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 226 nm

| Injection Vol. | 10 µL |

Reagent & Sample Preparation:

  • Diluent: Mobile Phase.

  • Standard Solution (0.5 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 50.0 mL of diluent.

  • Test Solution (0.5 mg/mL): Accurately weigh and dissolve 25 mg of the this compound sample in 50.0 mL of diluent.

  • System Suitability Solution: Spike the Standard Solution with a small amount of (+)-Amosulalol reference standard to achieve a final concentration of approximately 0.1% of the this compound concentration.

Protocol 2: Assay and Impurity Profiling by RP-HPLC

Objective: To determine the assay of this compound and quantify any related, non-chiral impurities.

Instrumentation & Conditions:

Parameter Specification
HPLC System Waters Alliance e2695 or equivalent
Column Phenomenex C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.5) (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 230 nm

| Injection Vol. | 20 µL |

Reagent & Sample Preparation:

  • Diluent: Mobile Phase.

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100.0 mL of diluent.

  • Test Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of the this compound sample in 100.0 mL of diluent.

Method Validation Data

The following tables summarize the typical acceptance criteria and example results for the validation of the Chiral HPLC method as per ICH guidelines.[4][16]

System Suitability Test (SST)

Purpose: To ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaExample Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20004500
Resolution (Rs) Rs ≥ 2.0 (between enantiomers)2.8
%RSD of 6 Injections ≤ 2.0%0.8%
Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or the other enantiomer.[8][16]

TestObservationResult
Blank Injection No interfering peaks at the retention time of the analytes.Pass
Spiked Sample (+)-enantiomer is well-resolved from the (-)-enantiomer peak.Pass
Forced Degradation Degradation products do not interfere with the quantification of either enantiomer.Pass
Linearity & Range

Purpose: To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a specified range.

Parameter(+)-Amosulalol (Impurity)This compound (Assay)
Range LOQ to 120% of spec. limit (e.g., 0.05% to 0.18%)80% - 120% of test concentration
Correlation Coefficient (r²) ≥ 0.999≥ 0.999
Y-intercept Close to zeroClose to zero
Accuracy (Recovery)

Purpose: To demonstrate the closeness of the test results obtained by the method to the true value. Assessed by spiking the drug substance with known amounts of the impurity.

Spiked Level (% of test conc.)Acceptance Criteria (% Recovery)Example Result (% Recovery)
50% (0.075%) 80.0% - 120.0%98.5%
100% (0.15%) 80.0% - 120.0%101.2%
120% (0.18%) 80.0% - 120.0%99.8%
Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Precision LevelParameterAcceptance CriteriaExample Result
Repeatability %RSD for 6 preparations≤ 5.0%1.5%
Intermediate Precision %RSD (different day, analyst)≤ 10.0%2.1%
Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Purpose: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

ParameterAcceptance CriteriaExample Result (% of 0.5 mg/mL)
LOD Signal-to-Noise Ratio ≈ 3:10.015%
LOQ Signal-to-Noise Ratio ≈ 10:10.05%
Precision at LOQ %RSD ≤ 10%4.8%

Conclusion

The validation of analytical methods for this compound is critical for ensuring its quality, safety, and efficacy. The protocols outlined in this application note, centered around Chiral and Reversed-Phase HPLC, provide a robust framework for this purpose. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and sensitivity, researchers and quality control professionals can confidently establish the purity profile of this compound. Adherence to these validated methods is essential for regulatory compliance and for delivering a safe and effective pharmaceutical product to patients.

References

Troubleshooting & Optimization

Technical Support Center: (-)-Amosulalol In Vivo Rat Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing (-)-Amosulalol dosage for in vivo rat studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent antagonist of both alpha-1 (α1) and beta-1 (β1) adrenergic receptors.[1][2] Its dual antagonism leads to vasodilation (through α1-blockade) and a reduction in heart rate and cardiac output (through β1-blockade), resulting in an antihypertensive effect.[1][2]

Q2: What is the recommended starting dose for this compound in rats?

A2: Based on pharmacokinetic studies in rats, a starting oral dose range of 10-100 mg/kg can be considered.[3] For intravenous administration, a dose of 1 mg/kg has been used.[3] The optimal dose will depend on the specific research question, the rat strain used (e.g., spontaneously hypertensive rats), and the desired therapeutic effect. A dose-response study is highly recommended to determine the optimal dose for your specific experimental conditions.

Q3: How should I prepare a dosing solution of this compound?

Q4: What are the expected pharmacokinetic parameters of this compound in rats?

A4: After oral administration in rats, the maximum plasma concentration (Tmax) is typically reached within 0.5 to 1 hour.[3][6] The terminal half-life (t1/2) is approximately 2.5 hours after intravenous administration.[3] The systemic bioavailability of orally administered amosulalol in rats is reported to be between 22-31%.[3]

Troubleshooting Guides

Issue 1: Difficulty in Dissolving this compound
  • Problem: this compound powder is not fully dissolving in the chosen solvent.

  • Possible Causes:

    • Incorrect solvent selection.

    • Concentration exceeds the solubility limit.

    • Low temperature of the solvent.

  • Solutions:

    • Solvent Selection: this compound is soluble in DMSO.[4] If an aqueous solution is required, use Amosulalol HCl, which is expected to have higher water solubility.

    • Co-solvents: For oral administration, a mixture of solvents can be used to improve solubility. A common formulation for in vivo studies is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[5]

    • Sonication: Gentle warming and sonication can aid in the dissolution of the compound.[4]

    • pH Adjustment: For hydrochloride salts, adjusting the pH of the aqueous vehicle may improve solubility, but this should be done cautiously to avoid drug degradation and ensure physiological compatibility.

Issue 2: Inconsistent Antihypertensive Effects
  • Problem: Variable or no significant reduction in blood pressure is observed after administration.

  • Possible Causes:

    • Suboptimal dosage.

    • Improper administration technique leading to incomplete dosing.

    • High biological variability in the animal model.

    • Degradation of the compound in the dosing solution.

  • Solutions:

    • Dosage Optimization: Conduct a pilot dose-response study to determine the effective dose range for your specific rat strain and experimental setup.

    • Administration Technique: Ensure proper oral gavage or intravenous injection techniques are used to deliver the full intended dose. For oral gavage, verify the correct placement of the gavage needle.

    • Animal Model: Use a well-characterized model of hypertension, such as spontaneously hypertensive rats (SHR), to reduce variability.[1]

    • Solution Stability: Prepare fresh dosing solutions daily. If solutions need to be stored, they should be protected from light and stored at an appropriate temperature (e.g., 2-8°C), and their stability should be validated.

Issue 3: Adverse Effects Observed in Rats
  • Problem: Animals exhibit signs of distress, such as lethargy, labored breathing, or irritation at the injection site.

  • Possible Causes:

    • Toxicity at the administered dose.

    • Irritation from the vehicle or the compound itself.

    • Improper injection technique.

  • Solutions:

    • Dose Reduction: If toxicity is suspected, reduce the dose and titrate up to the desired effect.

    • Vehicle Selection: Ensure the chosen vehicle is well-tolerated at the administered volume. For intravenous injections, the pH and osmolality of the solution should be close to physiological levels.

    • Administration Volume: Adhere to recommended maximum administration volumes for the chosen route. For oral gavage in rats, a common recommendation is up to 10 mL/kg. For intravenous bolus injections, the volume is typically much smaller.

    • Injection Technique: For intravenous injections, ensure the needle is correctly placed in the vein to avoid extravasation, which can cause tissue irritation.

Data Presentation

Table 1: Pharmacokinetic Parameters of Amosulalol in Rats

ParameterRoute of AdministrationValueReference
Tmax (Time to Maximum Concentration) Oral0.5 - 1 hour[3][6]
t1/2 (Terminal Half-life) Intravenous (1 mg/kg)2.5 hours[3]
Systemic Bioavailability Oral22 - 31%[3]

Table 2: Reported Dosages of Amosulalol in Rats

Route of AdministrationDose RangeStudy TypeReference
Oral 10 - 100 mg/kgPharmacokinetics[3]
Intravenous 1 mg/kgPharmacokinetics[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage
  • Materials:

    • This compound or this compound HCl powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80 (Polysorbate 80)

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Prepare the vehicle by mixing 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline.

    • Add the this compound powder to a small amount of DMSO to create a stock solution. Ensure it is fully dissolved. Sonication may be used to aid dissolution.[4]

    • Add the remaining vehicle components (PEG300, Tween 80, and saline) to the DMSO stock solution and vortex thoroughly to ensure a homogenous mixture.

    • Prepare the final dosing solution fresh on the day of the experiment.

Protocol 2: Blood Pressure Measurement in Conscious Rats (Tail-Cuff Method)
  • Materials:

    • Non-invasive blood pressure system with a tail cuff and pulse sensor

    • Rat restrainer

    • Warming platform or chamber

  • Procedure:

    • Acclimatize the rats to the restraint and blood pressure measurement procedure for several days before the actual experiment to minimize stress-induced blood pressure elevation.

    • On the day of the experiment, place the rat in the restrainer on a warming platform set to a comfortable temperature (e.g., 32-34°C) to promote vasodilation of the tail artery.

    • Place the tail cuff and pulse sensor on the rat's tail according to the manufacturer's instructions.

    • Allow the rat to acclimate for 10-15 minutes before starting the measurements.

    • Record a series of baseline blood pressure readings.

    • Administer this compound via the desired route.

    • Measure blood pressure at predetermined time points after administration to assess the antihypertensive effect.

Mandatory Visualizations

Signaling_Pathway cluster_adrenergic_stimulation Adrenergic Stimulation cluster_receptors Adrenergic Receptors cluster_effects Physiological Effects Norepinephrine Norepinephrine Alpha-1 Receptor Alpha-1 Receptor Norepinephrine->Alpha-1 Receptor Beta-1 Receptor Beta-1 Receptor Norepinephrine->Beta-1 Receptor Vasoconstriction Vasoconstriction Alpha-1 Receptor->Vasoconstriction Increased Heart Rate Increased Heart Rate Beta-1 Receptor->Increased Heart Rate Increased Cardiac Output Increased Cardiac Output Increased Heart Rate->Increased Cardiac Output Amosulalol Amosulalol Amosulalol->Alpha-1 Receptor Amosulalol->Beta-1 Receptor

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Dose_Calculation Dose Calculation & Solution Preparation Drug_Administration This compound Administration Dose_Calculation->Drug_Administration Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Blood Pressure Measurement Animal_Acclimatization->Baseline_Measurement Baseline_Measurement->Drug_Administration Post_Dose_Measurement Post-Dose Blood Pressure Measurement Drug_Administration->Post_Dose_Measurement Data_Collection Data Collection Post_Dose_Measurement->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Experimental workflow for in vivo rat studies.

References

Common experimental artifacts in adrenergic receptor binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common experimental artifacts encountered in adrenergic receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in adrenergic receptor binding assays?

A1: Common artifacts in adrenergic receptor binding assays can arise from various sources, including:

  • High nonspecific binding: This can be caused by the radioligand binding to non-receptor components like filters, lipids, or other proteins.[1][2][3]

  • Inappropriate buffer composition: The choice of buffer, its pH, and ionic strength can significantly alter ligand binding affinities and receptor stability.[4][5]

  • Receptor denaturation: Receptors are sensitive to temperature, pH, and detergents, which can lead to loss of binding activity.[6]

  • Low specific binding: This may result from low receptor expression, inactive receptors, or issues with the radioligand.

  • Problems with subtype selectivity: Distinguishing between closely related adrenergic receptor subtypes can be challenging due to overlapping ligand affinities.[7][8]

  • Allosteric modulation effects: The presence of allosteric modulators can complicate the interpretation of orthosteric ligand binding data.[9][10][11][12]

Troubleshooting Guides

Issue 1: High Nonspecific Binding

Q: My assay shows high nonspecific binding. What are the potential causes and how can I troubleshoot this?

A: High nonspecific binding (NSB) can obscure the specific binding signal, leading to inaccurate results. Here’s a guide to troubleshoot this issue:

Potential Causes and Solutions:

CauseSolution
Radioligand Issues
Radioligand concentration is too high.Decrease the radioligand concentration. For competition assays, the radioligand concentration should be at or below the Kd.[1]
Hydrophobic radioligand sticking to surfaces.Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer. Consider using filter plates pre-treated to reduce binding.
Radioligand degradation.Use fresh radioligand and store it properly according to the manufacturer's instructions.
Assay Conditions
Inadequate blocking of nonspecific sites.Add blocking agents like bovine serum albumin (BSA) or use commercially available blocking buffers.[2][3]
Suboptimal filter plate material.Test different filter materials (e.g., glass fiber, polyethyleneimine-treated).
Insufficient washing.Increase the number of wash steps and/or the volume of wash buffer. Ensure the wash buffer is cold to minimize dissociation of the specifically bound ligand.[1]
Receptor Preparation
High concentration of membrane protein.Reduce the amount of membrane protein per well. It is recommended that less than 10% of the total added radioligand should be bound.[1]
Presence of endogenous ligands.Ensure complete removal of endogenous catecholamines during membrane preparation.

Experimental Workflow for Optimizing Protein Concentration: To minimize nonspecific binding related to protein concentration, it's crucial to determine the optimal amount of membrane preparation to use in the assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare serial dilutions of membrane protein incubate Incubate with a fixed, low concentration of radioligand start->incubate total_binding Measure Total Binding incubate->total_binding nsb Measure Nonspecific Binding (in presence of excess unlabeled ligand) incubate->nsb calculate Calculate Specific Binding (Total - Nonspecific) total_binding->calculate nsb->calculate plot Plot Specific Binding vs. Protein Concentration calculate->plot determine Determine linear range and select optimal concentration plot->determine

Workflow for optimizing protein concentration in a binding assay.
Issue 2: Inconsistent Results Due to Buffer Composition

Q: I am observing variability in my binding assay results. Could the buffer be the cause?

A: Yes, buffer composition can significantly impact the binding of ligands to adrenergic receptors.

Key Considerations for Buffer Selection:

  • Buffer Type: Different buffer systems can alter ligand affinities. For example, Tris buffers have been shown to decrease the affinity of some antagonists for α2-adrenergic receptors compared to sodium phosphate or glycylglycine buffers.[4] It is generally recommended to use a sodium phosphate buffer for antagonist binding to α2-adrenergic receptors.[4]

  • pH: The pH of the assay buffer is critical. Deviations from the optimal pH can alter the ionization state of both the ligand and the receptor, affecting their interaction.[13] For instance, a lower pH (6.5) has been shown to decrease the affinity of both agonists and antagonists for the β2-adrenergic receptor.[13]

  • Ionic Strength: The concentration of ions in the buffer can influence electrostatic interactions between the ligand and the receptor. It's important to maintain a consistent ionic strength across all experiments.

Buffer Comparison Data for α2-Adrenergic Receptor Binding:

BufferEffect on Antagonist AffinityRecommendation
Tris Can significantly lower antagonist affinity.[4]Avoid for antagonist binding studies with α2-adrenergic receptors.[4]
Glycylglycine Generally results in higher affinity than Tris.[4]A suitable alternative to Tris.
Sodium Phosphate Often yields the highest affinities and Bmax values for antagonists.[4]Recommended for α2-adrenergic receptor antagonist binding assays.[4]
Potassium Phosphate Similar effects to sodium phosphate.A suitable alternative to sodium phosphate.

Key Experimental Protocols

Radioligand Binding Assay Protocol (Saturation Experiment)

This protocol is a generalized procedure for determining the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand for a specific adrenergic receptor.

1. Membrane Preparation:

  • Homogenize cells or tissue expressing the target adrenergic receptor in ice-cold lysis buffer.
  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at high speed to pellet the membranes.
  • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
  • Determine the protein concentration of the membrane preparation using a standard protein assay.

2. Saturation Binding Assay:

  • Set up a series of tubes or a 96-well plate.
  • To each well, add a constant amount of membrane preparation (optimized as described in the troubleshooting section).
  • Add increasing concentrations of the radioligand to the "Total Binding" wells.
  • To the "Nonspecific Binding" wells, add the same increasing concentrations of radioligand plus a high concentration of an unlabeled competing ligand (typically 100- to 1000-fold higher than the Kd of the unlabeled ligand).
  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.[1]
  • Terminate the reaction by rapid filtration through a filter plate, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[1]
  • Allow the filters to dry completely.[1]
  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the nonspecific binding from the total binding at each radioligand concentration.
  • Plot the specific binding versus the radioligand concentration.
  • Analyze the data using non-linear regression to fit a one-site binding model and determine the Bmax and Kd values.

Adrenergic Receptor Signaling Pathway:

Adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the catecholamines epinephrine and norepinephrine. They are broadly classified into α and β subtypes, which couple to different G proteins and initiate distinct downstream signaling cascades.

G cluster_alpha1 α1-Adrenergic Receptor cluster_alpha2 α2-Adrenergic Receptor cluster_beta β-Adrenergic Receptors (β1, β2, β3) alpha1 α1-AR gq Gq alpha1->gq plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 plc->ip3 dag DAG plc->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc alpha2 α2-AR gi Gi alpha2->gi ac_neg Adenylyl Cyclase (Inhibition) gi->ac_neg camp_neg ↓ cAMP ac_neg->camp_neg beta β-ARs gs Gs beta->gs ac_pos Adenylyl Cyclase (Activation) gs->ac_pos camp_pos ↑ cAMP ac_pos->camp_pos pka PKA Activation camp_pos->pka ligand Epinephrine/ Norepinephrine ligand->alpha1 ligand->alpha2 ligand->beta

Signaling pathways of adrenergic receptor subtypes.

References

Stability testing of (-)-Amosulalol solutions for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (-)-Amosulalol solutions for long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid powder and stock solutions?

For long-term stability, this compound solid powder should be stored at -20°C in a dry and dark environment.[1] Under these conditions, it is expected to be stable for more than three years.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1]

Stock solutions, typically prepared in DMSO, should also be stored at -20°C for long-term use (months to years) and at 0-4°C for short-term use (days to weeks).[1]

Q2: What is the general solubility of this compound?

This compound is soluble in DMSO.[1][2] For aqueous solutions, it is important to first dissolve the compound in a minimal amount of DMSO before further dilution in the aqueous buffer of choice.

Q3: Is there specific data on the long-term stability of this compound in common experimental solutions like PBS, TRIS, or cell culture media (e.g., DMEM, RPMI)?

Currently, there is no specific, publicly available data detailing the long-term stability of this compound in common aqueous buffers or cell culture media. The stability of a compound in solution can be influenced by several factors including the solvent, pH, temperature, and the presence of other components.[3][4][5] Therefore, it is highly recommended that researchers perform their own stability assessments for their specific experimental conditions.

Q4: How can I assess the stability of my this compound working solution?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to assess the stability of a drug solution.[6][7][8] This involves monitoring the concentration of the active pharmaceutical ingredient (API), this compound, over time and detecting the appearance of any degradation products.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected or inconsistent experimental results over time. Degradation of this compound in the working solution.1. Prepare fresh working solutions for each experiment. 2. Perform a stability study of this compound in your specific experimental buffer/medium at the intended storage and experimental temperatures. Use HPLC to quantify the concentration of this compound at different time points. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Precipitation observed in the working solution. Poor solubility or instability in the chosen aqueous buffer.1. Ensure the initial DMSO stock concentration is high enough to allow for sufficient dilution in the aqueous buffer without precipitation. 2. Evaluate the pH of your final working solution, as pH can affect the solubility and stability of the compound. 3. Consider using a different buffer system.
Concern about potential degradation due to light exposure during experiments. Photodegradation of this compound.While specific photostability data for this compound is not available, many pharmaceutical compounds are light-sensitive.[9] 1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Conduct experiments under subdued lighting conditions where possible. 3. As part of a forced degradation study, expose a sample solution to a controlled light source to assess its photostability.[9][10]
Concern about oxidative or hydrolytic degradation. Instability of this compound in the presence of oxidizing agents or at certain pH levels.1. Avoid introducing potential oxidizing agents into your solutions. 2. Be aware that some components of cell culture media can be reactive.[5][6] 3. To understand the degradation pathways, perform forced degradation studies by exposing the drug to acidic, basic, and oxidative conditions.[11][12][13]

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[11][12][13]

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a specified temperature (e.g., 60°C) for a set period.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a set period.

  • Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Photodegradation: Expose a solution of this compound to a controlled light source (e.g., UV lamp) for a defined duration, alongside a dark control.[9][10]

  • Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures.

Samples from each condition should be analyzed by a suitable technique like HPLC to identify and quantify any degradation products.

Protocol 2: Stability Assessment in an Experimental Buffer

  • Preparation: Prepare a working solution of this compound in your experimental buffer at the desired concentration.

  • Storage: Store aliquots of the solution under your intended long-term storage conditions (e.g., 4°C, -20°C) and experimental conditions (e.g., 37°C).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition.

  • Analysis: Analyze the samples using a validated HPLC method to determine the concentration of this compound.

  • Evaluation: A significant decrease in the concentration of this compound over time indicates instability under those conditions.

Signaling Pathways

This compound is a dual inhibitor of α1 and β1-adrenergic receptors.[14] The blockade of these receptors inhibits their respective downstream signaling pathways.

G_alpha1 cluster_membrane Plasma Membrane cluster_cytosol Cytosol Amosulalol This compound Receptor α1-Adrenergic Receptor Amosulalol->Receptor Inhibits Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Inhibition of the α1-Adrenergic Receptor Signaling Pathway by this compound.

G_beta1 cluster_membrane Plasma Membrane cluster_cytosol Cytosol Amosulalol This compound Receptor β1-Adrenergic Receptor Amosulalol->Receptor Inhibits Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP Cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: Inhibition of the β1-Adrenergic Receptor Signaling Pathway by this compound.

Data Summary

Table 1: Recommended Storage Conditions for this compound

FormConditionDurationReference
Solid PowderDry, dark, -20°CLong-term (months to years)[1]
Solid PowderDry, dark, 0-4°CShort-term (days to weeks)[1]
Stock Solution (in DMSO)-20°CLong-term (months)[1]
Stock Solution (in DMSO)0-4°CShort-term (days to weeks)[1]

Table 2: General Forced Degradation Conditions

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis0.1 M HClTo assess stability in acidic environments.
Base Hydrolysis0.1 M NaOHTo assess stability in alkaline environments.
Oxidation3% H₂O₂To evaluate susceptibility to oxidation.
PhotolysisControlled UV/Visible lightTo determine light sensitivity.
Thermal StressElevated temperatureTo assess heat stability.

References

Identifying and minimizing off-target effects of (-)-Amosulalol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Amosulalol. The information is designed to help identify and minimize potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a dual-acting adrenoceptor antagonist. Its primary on-target effects are the competitive blockade of α1-adrenergic and β1-adrenergic receptors.[1][2][3] The antagonism of α1-adrenoceptors leads to vasodilation, while the blockade of β1-adrenoceptors results in decreased heart rate and cardiac contractility, contributing to its antihypertensive properties.[3]

Q2: What are the known and potential off-target effects of this compound?

A2: While highly selective for α1 and β1 adrenoceptors, this compound has been observed to interact with other receptors, which may lead to off-target effects. Known potential off-target activities include:

  • α2-Adrenoceptor Antagonism: Studies have suggested that amosulalol can act as an α2-adrenoceptor antagonist.[4]

  • Serotonin (5-HT) Receptor Interaction: Amosulalol has been shown to reduce the maximal contractile response of isolated aorta to 5-hydroxytryptamine (serotonin), suggesting a potential interaction with 5-HT receptors.[4]

  • Class I and III Antiarrhythmic Properties: Electrophysiological studies have indicated that amosulalol possesses antiarrhythmic properties characteristic of Class I (sodium channel blockade) and Class III (potassium channel blockade) agents.

Q3: How does the stereochemistry of amosulalol influence its activity?

A3: The stereoisomers of amosulalol exhibit different affinities for adrenergic receptor subtypes. The (+)-isomer is more potent as an α1-adrenoceptor antagonist, whereas the (-)-isomer, the subject of this guide, is more potent as a β-adrenoceptor antagonist. The racemic mixture, therefore, has a combined α- and β-blocking profile.

Q4: What are the general strategies to minimize off-target effects in my experiments?

A4: Minimizing off-target effects is crucial for accurate experimental outcomes. Consider the following strategies:

  • Dose-Response Studies: Use the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing the likelihood of engaging off-targets.

  • Use of Selective Antagonists: In functional assays, co-incubation with selective antagonists for potential off-target receptors (e.g., selective α2 or 5-HT receptor antagonists) can help to isolate the effects of this compound on its primary targets.

  • Cell Line Selection: If using cell-based assays, choose cell lines that endogenously express the target receptors (α1 and β1) at high levels and have low or no expression of potential off-target receptors.

  • Control Experiments: Always include appropriate controls, such as vehicle-treated groups and positive controls (known selective α1 and β1 antagonists), to accurately interpret your data.

Troubleshooting Guides

Problem 1: Unexpected or inconsistent results in functional assays.

Possible Cause Troubleshooting Step
Off-target effects Review the known off-target profile of this compound. Consider if the observed effect could be mediated by α2 or 5-HT receptors. Use selective antagonists for these off-targets to confirm.
Concentration too high Perform a dose-response curve to determine the optimal concentration that elicits the on-target effect without significant off-target engagement.
Tissue/Cell variability Ensure consistent tissue preparation or cell culture conditions. Biological variability can be a significant factor. Increase the number of replicates to improve statistical power.
Experimental conditions Verify the stability of this compound under your experimental conditions (e.g., buffer composition, temperature, light exposure).

Problem 2: Difficulty in replicating binding affinity data.

Possible Cause Troubleshooting Step
Assay conditions Radioligand binding assays are sensitive to buffer composition (pH, ions), temperature, and incubation time. Ensure these parameters are optimized and consistent.
Radioligand quality Verify the specific activity and purity of the radioligand. Degradation can lead to inaccurate results.
Membrane preparation The quality and concentration of the receptor-containing membranes are critical. Use a consistent protocol for membrane preparation and quantify protein concentration accurately.
Non-specific binding High non-specific binding can obscure the specific binding signal. Optimize the assay to minimize non-specific binding (e.g., by adding appropriate blocking agents or using filters pre-soaked in polyethyleneimine).

Data Presentation

The following table summarizes the antagonist potencies of amosulalol at various adrenergic receptors, presented as pA2 values. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. For a competitive antagonist, the pA2 value is a measure of its affinity for the receptor and is approximately equal to the negative logarithm of the dissociation constant (Kb).

Receptor Agonist Used Tissue Preparation pA2 Value Reference
α1-Adrenoceptor PhenylephrineRat isolated aorta8.6[4]
β1-Adrenoceptor IsoprenalineRat isolated right ventricle7.5 - 8.1[4]
α2-Adrenoceptor -Rat isolated right ventricleSuggested antagonist activity[4]

Experimental Protocols

Protocol 1: Determination of pA2 Value for α1-Adrenoceptor Antagonism in Rat Aorta

Objective: To determine the antagonist potency (pA2) of this compound at α1-adrenoceptors in isolated rat thoracic aorta.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (α1-agonist)

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Methodology:

  • Humanely euthanize the rat and excise the thoracic aorta.

  • Carefully remove adhering connective and adipose tissue.

  • Cut the aorta into rings of 3-4 mm in width.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

  • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

  • Obtain a cumulative concentration-response curve for phenylephrine (e.g., 10^-9 to 10^-5 M).

  • Wash the tissues repeatedly to return to baseline.

  • Incubate the tissues with a specific concentration of this compound (e.g., 10^-8 M, 10^-7 M, 10^-6 M) for 30-45 minutes.

  • In the presence of this compound, obtain a second cumulative concentration-response curve for phenylephrine.

  • Repeat steps 7-9 for different concentrations of this compound.

  • Calculate the dose ratio for each concentration of the antagonist.

  • Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression provides the pA2 value.

Protocol 2: Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of this compound for a specific adrenergic receptor subtype (e.g., α1, β1) expressed in a cell line or tissue.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • A suitable radioligand for the target receptor (e.g., [3H]-prazosin for α1, [3H]-dihydroalprenolol for β).

  • This compound

  • Non-specific binding displacer (e.g., phentolamine for α, propranolol for β).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Prepare the cell membranes or tissue homogenates and determine the protein concentration.

  • In a series of tubes, add a fixed amount of membrane protein.

  • Add increasing concentrations of unlabeled this compound.

  • Add a fixed concentration of the radioligand (typically at a concentration close to its Kd).

  • For determining non-specific binding, add a high concentration of the non-specific displacer instead of this compound to a separate set of tubes.

  • Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

on_target_pathway cluster_alpha1 α1-Adrenoceptor Signaling Amosulalol_alpha This compound alpha1_receptor α1-Adrenoceptor Amosulalol_alpha->alpha1_receptor Antagonist Gq Gq Protein alpha1_receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: On-target signaling pathway of this compound at the α1-adrenoceptor.

on_target_pathway_beta cluster_beta1 β1-Adrenoceptor Signaling Amosulalol_beta This compound beta1_receptor β1-Adrenoceptor Amosulalol_beta->beta1_receptor Antagonist Gs Gs Protein beta1_receptor->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA Cardiac_effects Increased Heart Rate & Contractility PKA->Cardiac_effects

Caption: On-target signaling pathway of this compound at the β1-adrenoceptor.

off_target_pathway cluster_off_target Potential Off-Target Experimental Workflow Start Observe Unexpected Experimental Result Hypothesis Hypothesize Off-Target Effect (e.g., α2 or 5-HT antagonism) Start->Hypothesis Compare Compare Results with and without Selective Antagonist Start->Compare Experiment Design Confirmatory Experiment Hypothesis->Experiment Selective_Antagonist Use Selective Antagonist for Suspected Off-Target Experiment->Selective_Antagonist Selective_Antagonist->Compare Conclusion Conclusion on Off-Target Activity Compare->Conclusion

Caption: Logical workflow for investigating potential off-target effects.

References

Technical Support Center: Crystallization of Beta-Adrenergic Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of beta-adrenergic antagonists.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during crystallization experiments.

Issue 1: No crystal formation after cooling/antisolvent addition.

Possible Causes & Solutions:

  • Solution is not supersaturated: The concentration of the beta-blocker in the solvent may be too low.

    • Solution: Concentrate the solution by slowly evaporating the solvent. If using an antisolvent, you may have added too much good solvent initially.

  • Incorrect solvent choice: The chosen solvent may be too good at dissolving the compound, even at lower temperatures.

    • Solution: Experiment with different solvents or solvent/antisolvent systems. A good solvent for crystallization should show a significant decrease in solubility with a decrease in temperature.

  • Nucleation is inhibited: Spontaneous nucleation may not occur.

    • Solution 1: Seeding. Introduce a small crystal of the desired polymorph into the supersaturated solution to induce crystallization.[1]

    • Solution 2: Scratching. Gently scratch the inside of the glass vessel with a glass rod to create nucleation sites.

    • Solution 3: Sonication. Brief sonication can sometimes induce nucleation.

Issue 2: "Oiling out" or formation of a liquid phase instead of solid crystals.

Possible Causes & Solutions:

  • High degree of supersaturation: The solution is too concentrated, leading to liquid-liquid phase separation before crystallization can occur.[]

    • Solution: Start with a more dilute solution. Reduce the cooling rate or the rate of antisolvent addition to generate supersaturation more slowly.[1]

  • Presence of impurities: Impurities can sometimes promote oiling out.

    • Solution: Ensure the starting material is of high purity. Consider an additional purification step before crystallization.

  • Inappropriate solvent system: The solvent system may favor the formation of an oil.

    • Solution: Screen different solvent systems. Sometimes, a solvent mixture can prevent oiling out where a single solvent fails.

Issue 3: Formation of metastable polymorphs instead of the desired stable form.

Possible Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: Metastable forms often crystallize faster (kinetic product), while the stable form is energetically favored but may form more slowly (thermodynamic product).

    • Solution 1: Slurry experiment. Stirring a suspension of the metastable polymorph in a solvent in which it has slight solubility can lead to its conversion to the more stable form over time.

    • Solution 2: Seeding. Seeding a supersaturated solution with crystals of the desired stable polymorph can direct the crystallization towards that form.[1]

    • Solution 3: Control crystallization conditions. Factors such as solvent, temperature, and cooling rate can influence which polymorph is formed. Systematic screening of these parameters is recommended.

Issue 4: Poor crystal quality (e.g., small, needle-like, or agglomerated crystals).

Possible Causes & Solutions:

  • Rapid nucleation and growth: High supersaturation can lead to the rapid formation of many small crystals.

    • Solution: Decrease the rate of supersaturation by slowing down the cooling or antisolvent addition. Use a lower concentration of the beta-blocker.

  • Poor mixing: Inadequate stirring can create localized areas of high supersaturation, leading to non-uniform crystal growth.

    • Solution: Ensure efficient and consistent stirring throughout the crystallization process.

  • Presence of impurities: Impurities can inhibit crystal growth on certain faces, leading to changes in crystal habit (shape).

    • Solution: Use highly purified starting material.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for crystallizing my beta-blocker?

A1: A good crystallization solvent is one in which your beta-blocker has high solubility at elevated temperatures and low solubility at lower temperatures. You can perform simple solubility tests with a small amount of your compound in various solvents to determine a suitable candidate. Solvent mixtures (a "good" solvent and a "poor" solvent, also known as an antisolvent) are also commonly used to achieve the desired level of supersaturation.

Q2: What is polymorphism and why is it important for beta-adrenergic antagonists?

A2: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same drug, like carvedilol, can have different physical properties, including solubility, melting point, and stability.[3] This can significantly impact the drug's bioavailability and therapeutic efficacy. Therefore, it is crucial to control the crystallization process to obtain the desired, most stable polymorph.

Q3: My beta-blocker is a racemic mixture. How does this affect crystallization?

A3: Crystallization of a racemic mixture can result in either a racemic compound (both enantiomers in the same crystal lattice) or a conglomerate (a mechanical mixture of crystals of the individual enantiomers). For some beta-blockers like propranolol hydrochloride, understanding the nature of the racemate is crucial for designing resolution processes if a single enantiomer is desired.[4][5]

Q4: Can I use co-crystallization to improve the properties of my beta-blocker?

A4: Yes, co-crystallization is a technique used to modify the physicochemical properties of an active pharmaceutical ingredient (API) by crystallizing it with a benign co-former. This can be used to enhance solubility and dissolution rates. For example, co-crystals of carvedilol have been prepared to improve its solubility.[6][7]

Q5: What is the role of seeding in crystallization?

A5: Seeding is a powerful technique to control the crystallization process.[1] By adding a small amount of high-quality crystals of the desired polymorph to a supersaturated solution, you can:

  • Induce crystallization when it is slow to start.

  • Control the polymorphic form.

  • Potentially influence the crystal size distribution.

Data Presentation

Table 1: Solubility of Common Beta-Adrenergic Antagonists in Various Solvents

Beta-Adrenergic AntagonistSolventSolubility
Atenolol Ethanol~5 mg/mL[8]
DMSO~15 mg/mL[8]
Dimethyl formamide~20 mg/mL[8]
Water26.5 mg/mL[9]
MethanolFreely soluble[9]
Carvedilol Ethanol~5 mg/mL[10]
DMSO81 mg/mL[11]
MethanolSoluble[12]
Methylene ChlorideSoluble[12]
Metoprolol Succinate MethanolHigh
EthanolModerate
n-PropanolModerate
IsopropanolLow
AcetoneLow
Propranolol Hydrochloride Ethanol~11 mg/mL[13]
DMSO~16 mg/mL[13]
Dimethyl formamide~14 mg/mL[13]
WaterSoluble (10 mg/mL)[14]
Methanol + IsopropanolVaries with ratio and temp.[15]

Note: Solubility values can vary with temperature and the specific form of the compound.

Experimental Protocols

Protocol 1: Cooling Crystallization of Propranolol Hydrochloride

This protocol is a general guideline and may require optimization.

  • Dissolution: In a clean flask, dissolve propranolol hydrochloride in a minimal amount of hot n-propanol with moderate stirring until a clear solution is obtained. A concentration of approximately 1 to 2 grams of propranolol per milliliter of n-propanol can be targeted.[16]

  • Concentration (Optional): If necessary, concentrate the solution by distilling off some of the solvent to achieve the desired level of supersaturation.[16]

  • Cooling: Slowly cool the solution to room temperature without agitation to allow for the formation of large crystals. Further cooling in an ice bath (to around 0°C) can be performed to maximize the yield.[16]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold n-propanol to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum at a suitable temperature.

Protocol 2: Antisolvent Crystallization of Carvedilol

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve carvedilol in a suitable solvent, such as ethanol, to form a clear solution.[3]

  • Antisolvent Addition: While stirring the carvedilol solution, slowly add an antisolvent in which carvedilol is insoluble, such as water.[3] The antisolvent should be added dropwise to control the rate of precipitation.

  • Precipitation: Continue adding the antisolvent until a precipitate (crystals) is formed.

  • Digestion: Allow the resulting suspension to stir for a period (e.g., several hours) to allow for crystal growth and potential polymorphic transformation to a more stable form.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the antisolvent (water).

  • Drying: Dry the crystals in a hot air oven at a controlled temperature (e.g., 40°C ± 2°C) or under vacuum.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Purification start Start with Impure Beta-Blocker dissolve Dissolve in appropriate hot solvent start->dissolve cool Slow Cooling / Antisolvent Addition dissolve->cool nucleation Nucleation & Crystal Growth cool->nucleation filter Vacuum Filtration nucleation->filter wash Wash with cold solvent filter->wash dry Dry Crystals wash->dry end Pure Beta-Blocker Crystals dry->end

Figure 1. General experimental workflow for the crystallization of beta-adrenergic antagonists.

signaling_pathway cluster_receptor Cell Membrane receptor Beta-Adrenergic Receptor g_protein G-Protein (Gs) receptor->g_protein Activation Blocked antagonist Beta-Adrenergic Antagonist antagonist->receptor Binds and Blocks adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activation Blocked camp cAMP adenylyl_cyclase->camp Conversion of ATP to cAMP (Inhibited) pka Protein Kinase A camp->pka Activation (Inhibited) cellular_response Cellular Response (e.g., decreased heart rate) pka->cellular_response Phosphorylation (Inhibited)

Figure 2. Simplified signaling pathway showing the mechanism of action of a beta-adrenergic antagonist.

References

Improving the reproducibility of (-)-Amosulalol in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the reproducibility of in vitro experiments involving (-)-Amosulalol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a pharmacological agent that acts as a dual antagonist for adrenoceptors.[1] Its primary mechanism involves blocking both alpha-1 (α1) and beta (β1 and β2) adrenergic receptors.[2][3] The blockade of β1 receptors in the heart reduces cardiac output, while the inhibition of α1 receptors in blood vessels leads to vasodilation, which lowers peripheral vascular resistance.[2][3] This dual action provides a comprehensive approach to managing cardiovascular stress.[2] It has a significantly higher affinity for α1-adrenergic receptors than for β-adrenergic receptors.[4]

Q2: What are the common in vitro assays for characterizing this compound?

A2: Common in vitro assays for a compound like this compound focus on determining its affinity for adrenergic receptors and its functional effect on cells or tissues. Key assays include:

  • Receptor Binding Assays: These are used to determine the binding affinity (Ki) of this compound to α1, β1, and β2 adrenergic receptor subtypes.[5] These typically involve using radiolabeled ligands that compete with this compound for binding to receptors in cell membrane preparations.[5]

  • Functional Assays in Isolated Tissues: These experiments measure the antagonist effect of this compound on muscle contractions in isolated tissues, such as rabbit papillary muscles or rat aorta.[6][7] For example, researchers assess its ability to inhibit contractions induced by an α-agonist (like phenylephrine) or a β-agonist (like isoprenaline).[7]

  • Cell-Based Second Messenger Assays: These assays quantify the functional consequence of receptor blockade in a cellular context. A common example is measuring the inhibition of agonist-induced cyclic AMP (cAMP) production in cells expressing β-adrenergic receptors.

Q3: What are some key electrophysiological effects of this compound observed in vitro?

A3: In studies using isolated rabbit papillary muscles, this compound (at concentrations above 3 µM) has been shown to decrease the maximum rate of depolarization (Vmax) and increase the action potential duration (APD).[6] These effects suggest that this compound possesses both class I and class III antiarrhythmic properties.[6]

Troubleshooting Guide

This guide addresses common issues that can compromise the reproducibility of this compound experiments.

Issue 1: High Variability in Receptor Binding Assays

  • Q: My calculated affinity (Ki or IC50) values for this compound are inconsistent across experiments. What are the likely causes?

    • A: High variability in binding assays is a common challenge. Several factors could be responsible:

      • Reagent Stability: Ensure the radioligand and this compound stock solutions are properly stored and have not undergone degradation. Prepare fresh dilutions for each experiment from a validated stock.

      • Membrane Preparation: Inconsistent membrane preparation can lead to variable receptor concentrations. Follow a standardized, reproducible protocol for membrane isolation and quantification.

      • Assay Conditions: Factors like incubation time, temperature, and buffer composition (pH, ionic strength) must be kept constant. Ensure the assay has reached equilibrium.

      • Non-Specific Binding: Inadequately determined non-specific binding can skew results. Use a high concentration of an appropriate unlabeled ligand to accurately define it.

Issue 2: Inconsistent Results in Cell-Based Functional Assays

  • Q: My dose-response curves for this compound are not reproducible in my cell-based assay (e.g., cAMP inhibition). What should I investigate?

    • A: The reproducibility of cell-based assays is critical for reliable data.[8] Consider these common pitfalls:

      • Cell Health and Passage Number: Use cells within a consistent and low passage range, as immortalized cells can provide inconsistent results over time.[9] Regularly check for signs of stress and perform mycoplasma testing.

      • Biological Contamination: Careless handling can introduce chemical or biological contaminants.[10] Always use proper aseptic techniques.[10]

      • Reagent Storage: Improperly stored cells, media, and supplements can lead to poor cell growth and altered responses.[10]

      • Assay Conditions: Optimize cell seeding density, agonist stimulation time, and serum concentration in the media. Deviations from a standard operating procedure can have a substantial negative impact on reproducibility.[11]

      • Signal Interference: Components in the cell media, like phenol red, can cause high autofluorescence.[12] Using phenol red-free media is highly recommended for fluorescence-based readouts to reduce background noise.[12]

Issue 3: Unexpected Cytotoxicity

  • Q: I am observing cell death in my cultures at concentrations where I expect to see only receptor antagonism. What could be the problem?

    • A: Unintended cytotoxicity can confound your results. Here are some potential causes:

      • Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Always run a vehicle control with the highest concentration of the solvent used in your experiment to rule this out.

      • Compound Purity: Verify the purity of your this compound sample. Impurities could be responsible for the observed toxicity.

      • Off-Target Effects: At higher concentrations, drugs can have off-target effects that may lead to cell death. It is crucial to determine a therapeutic window where the drug is effective without being toxic.

      • Assay-Specific Toxicity: The observed effect may be a true, conserved toxic effect of the drug class on your specific cell type. For example, alpha-adrenergic receptor antagonists have been shown to have a toxic effect on both porcine and human pancreatic ductal organoids.[13]

Data Presentation

Table 1: Pharmacokinetic Parameters of Amosulalol in Humans (Single Dose)
ParameterIntravenous (0.16 mg/kg)Oral (12.5 - 150 mg)
Terminal Half-life (t½) 2.8 ± 0.1 hr~5 hr
Time to Peak Plasma Level N/A2 - 4 hr
Systemic Availability N/A~100%
Clearance 8.09 ± 0.54 L/hrN/A
Data sourced from a study in human subjects.[14]
Table 2: Example Data Structure for Reporting In Vitro Potency
Receptor SubtypeAssay TypeCell/Tissue TypeMeasured Value (e.g., Ki, IC50)95% Confidence IntervalNumber of Replicates (n)
α1-AdrenergicRadioligand BindingRat Brain Membranese.g., 2.5 nMe.g., 1.8 - 3.2 nMe.g., 3
β1-AdrenergicRadioligand BindingCHO-K1 Cellse.g., 25 nMe.g., 21 - 29 nMe.g., 3
β1-AdrenergiccAMP InhibitionHEK293 Cellse.g., 35 nMe.g., 30 - 41 nMe.g., 4
This table serves as a template. Consistently reporting these parameters is crucial for improving reproducibility across different labs.

Experimental Protocols

Protocol 1: α1-Adrenergic Receptor Binding Assay

  • Membrane Preparation: Homogenize tissue (e.g., rat cerebral cortex) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in a fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radioligand specific for α1-receptors (e.g., [3H]-Prazosin), and varying concentrations of this compound.

  • Non-Specific Binding: To a separate set of wells, add a high concentration of an unlabeled α1-antagonist (e.g., phentolamine) to determine non-specific binding.[5]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Detection: Place the filters in scintillation vials with a scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the specific binding as a function of this compound concentration and fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki value.

Protocol 2: cAMP Accumulation Assay

  • Cell Culture: Plate cells stably expressing the β1-adrenergic receptor (e.g., HEK293 or CHO cells) in a 96-well plate and grow to ~90% confluency.

  • Pre-treatment: Wash the cells and pre-incubate them with varying concentrations of this compound (and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation) for 15-30 minutes.

  • Stimulation: Add a β-agonist (e.g., Isoproterenol) at a fixed concentration (typically its EC80) to all wells except the negative control.

  • Incubation: Incubate for a predetermined time (e.g., 15 minutes) at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Normalize the data to the positive (agonist only) and negative (vehicle only) controls. Plot the percent inhibition versus the log concentration of this compound and fit to a four-parameter logistic equation to determine the IC50.

Mandatory Visualizations

Signaling_Pathway This compound Dual Adrenergic Receptor Antagonism cluster_receptors Cell Membrane cluster_effectors Intracellular Effectors cluster_messengers Second Messengers A1R α1-AR Gq Gq A1R->Gq B1R β1/β2-AR Gs Gs B1R->Gs PLC Phospholipase C (PLC) IP3_DAG IP3 / DAG PLC->IP3_DAG Produces AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Produces Ca_PKC ↑ Intracellular Ca2+ Protein Kinase C Activation IP3_DAG->Ca_PKC Leads to PKA Protein Kinase A Activation cAMP->PKA Leads to Agonist Agonist (e.g., Norepinephrine) Agonist->A1R Agonist->B1R Amosulalol This compound Amosulalol->A1R Blocks Amosulalol->B1R Blocks Gq->PLC Activates Gs->AC Activates

Caption: Signaling pathway of this compound's dual antagonism.

Experimental_Workflow General Workflow for Cell-Based Functional Assays A 1. Cell Culture & Seeding (Optimize density, low passage) B 2. Compound Preparation (Fresh dilutions, vehicle control) A->B C 3. Pre-incubation (Antagonist: this compound) B->C D 4. Agonist Stimulation (e.g., Isoproterenol) C->D E 5. Assay-Specific Steps (Cell lysis, reagent addition) D->E F 6. Signal Detection (Plate reader: Luminescence, Fluorescence, etc.) E->F G 7. Data Analysis (Normalization, curve fitting, IC50) F->G

Caption: A generalized workflow for a cell-based functional assay.

Troubleshooting_Flowchart Troubleshooting Flowchart for Inconsistent Results Start High Variability or Non-Reproducible Data CheckReagents Are reagents (drug, agonist) freshly prepared and validated? Start->CheckReagents CheckCells Are cells healthy and within optimal passage number? CheckReagents->CheckCells Yes Sol_Reagents Solution: Prepare fresh stocks/dilutions. Validate with standards. CheckReagents->Sol_Reagents No CheckProtocol Was the protocol (timing, temp, volumes) followed precisely? CheckCells->CheckProtocol Yes Sol_Cells Solution: Perform mycoplasma test. Use a new, low-passage vial. CheckCells->Sol_Cells No CheckInstrument Is the detection instrument calibrated and settings correct? CheckProtocol->CheckInstrument Yes Sol_Protocol Solution: Review SOP with team. Use checklists during experiment. CheckProtocol->Sol_Protocol No Sol_Instrument Solution: Run calibration routine. Verify assay-specific settings. CheckInstrument->Sol_Instrument No End Re-run experiment with corrective actions CheckInstrument->End Yes Sol_Reagents->End Sol_Cells->End Sol_Protocol->End Sol_Instrument->End

Caption: A logical troubleshooting flowchart for inconsistent results.

References

Validation & Comparative

A Comparative Analysis of (-)-Amosulalol and Carvedilol on Blood Pressure Regulation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the pharmacological profiles and clinical efficacy of two dual-action adrenergic receptor antagonists in the management of hypertension.

Introduction

(-)-Amosulalol and carvedilol are both antihypertensive agents that exhibit a dual mechanism of action, functioning as both alpha- and beta-adrenergic receptor blockers.[1][2] This combined antagonism leads to vasodilation and a reduction in heart rate, contributing to their blood pressure-lowering effects. While both drugs share this general mechanism, a direct head-to-head comparative clinical trial evaluating their relative efficacy and safety in the management of hypertension is not available in the current body of scientific literature. This guide, therefore, presents a comparative analysis based on available data from individual clinical studies and pharmacological profiles to provide researchers, scientists, and drug development professionals with a comprehensive overview of these two medications.

Mechanism of Action: A Tale of Two Blockers

Both this compound and carvedilol exert their therapeutic effects by inhibiting the sympathetic nervous system's influence on the cardiovascular system.

This compound is a non-selective beta-adrenergic blocker and a selective alpha-1 adrenergic blocker.[3] Its beta-blocking activity reduces heart rate and myocardial contractility, leading to a decrease in cardiac output.[3] Simultaneously, its alpha-1 adrenergic antagonism promotes vasodilation of peripheral blood vessels, thereby reducing peripheral vascular resistance.[3][4] This dual action is believed to contribute to its antihypertensive effect, primarily through vasodilation.[4]

Carvedilol is also a non-selective beta-adrenergic antagonist with alpha-1 blocking properties.[1][5] The S(-) enantiomer of carvedilol is responsible for both its beta- and alpha-1 adrenergic receptor blocking activity, while the R(+) enantiomer primarily contributes to the alpha-1 blockade.[1] By blocking beta-1 receptors in the heart, carvedilol reduces heart rate and contractility.[5][6] Its antagonism of beta-2 receptors can lead to some vasoconstriction in certain vascular beds, but this is counteracted by its potent alpha-1 blocking effect, which causes vasodilation and a decrease in peripheral resistance.[5][7]

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound and carvedilol.

cluster_Amosulalol This compound Signaling Pathway Amosulalol This compound Alpha1 α1-Adrenergic Receptor Amosulalol->Alpha1 Blocks Beta1 β1-Adrenergic Receptor Amosulalol->Beta1 Blocks Beta2 β2-Adrenergic Receptor Amosulalol->Beta2 Blocks Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Inhibits HeartRate ↑ Heart Rate & Contractility Beta1->HeartRate Inhibits Vasodilation_b2 Vasodilation Beta2->Vasodilation_b2 Inhibits cluster_Carvedilol Carvedilol Signaling Pathway Carvedilol Carvedilol Alpha1_c α1-Adrenergic Receptor Carvedilol->Alpha1_c Blocks Beta1_c β1-Adrenergic Receptor Carvedilol->Beta1_c Blocks Beta2_c β2-Adrenergic Receptor Carvedilol->Beta2_c Blocks Vasoconstriction_c Vasoconstriction Alpha1_c->Vasoconstriction_c Inhibits HeartRate_c ↑ Heart Rate & Contractility Beta1_c->HeartRate_c Inhibits Vasodilation_b2_c Vasodilation Beta2_c->Vasodilation_b2_c Inhibits cluster_Workflow Generalized Antihypertensive Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (If on prior medication) Screening->Washout Baseline Baseline Measurements (BP, HR, Labs) Washout->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (Drug vs. Comparator/Placebo) Randomization->Treatment FollowUp Follow-up Visits (BP Monitoring, Adverse Events) Treatment->FollowUp Endpoint End of Study (Final Efficacy & Safety Assessment) FollowUp->Endpoint Analysis Data Analysis Endpoint->Analysis

References

(-)-Amosulalol Versus Selective Beta-Blockers: A Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the mechanistic and pharmacological properties of (-)-Amosulalol and selective beta-blockers. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of their distinct modes of action.

Introduction

This compound is a third-generation beta-blocker characterized by its dual antagonism of both alpha-1 (α1) and non-selective beta (β1 and β2) adrenergic receptors.[1] This contrasts with selective beta-blockers, such as metoprolol, bisoprolol, and nebivolol, which primarily target β1-adrenergic receptors located predominantly in cardiac tissue.[2] This fundamental difference in receptor interaction profiles translates to distinct hemodynamic effects and potential therapeutic applications.

Mechanism of Action and Signaling Pathways

Selective beta-blockers exert their effects by competitively inhibiting the binding of catecholamines (norepinephrine and epinephrine) to β1-adrenergic receptors in the heart. This blockade leads to a decrease in heart rate, myocardial contractility, and cardiac output.[2]

This compound, in addition to its non-selective beta-blockade, also blocks α1-adrenergic receptors in the peripheral vasculature.[1] This α1-blockade inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a reduction in peripheral resistance. The combined actions of this compound result in a reduction in blood pressure through both a decrease in cardiac output and a decrease in peripheral vascular resistance.[3]

cluster_Amosulalol This compound cluster_SelectiveBlocker Selective Beta-Blocker Amosulalol This compound alpha1_A α1-Adrenergic Receptor Amosulalol->alpha1_A Blocks beta1_A β1-Adrenergic Receptor Amosulalol->beta1_A Blocks beta2_A β2-Adrenergic Receptor Amosulalol->beta2_A Blocks Vasodilation Vasodilation alpha1_A->Vasodilation Dec_HR_Contractility_A ↓ Heart Rate ↓ Contractility beta1_A->Dec_HR_Contractility_A Bronchoconstriction Potential Bronchoconstriction beta2_A->Bronchoconstriction SelectiveBlocker Selective Beta-Blocker beta1_S β1-Adrenergic Receptor SelectiveBlocker->beta1_S Blocks Dec_HR_Contractility_S ↓ Heart Rate ↓ Contractility beta1_S->Dec_HR_Contractility_S

Figure 1. Signaling pathways of this compound and selective beta-blockers.

Data Presentation: Receptor Binding Affinity

The following table summarizes the receptor binding affinities of this compound and selected selective beta-blockers. It is important to note that the data for this compound is presented as pA2 values derived from functional assays in rat tissues, while the data for the selective beta-blockers are primarily Ki values from radioligand binding assays using human cloned receptors. A higher pA2 value and a lower Ki value indicate greater antagonist potency.

Drugα1-Adrenergic Receptorβ1-Adrenergic Receptorβ2-Adrenergic Receptorβ1-Selectivity (β2 Ki / β1 Ki)
This compound pA2: 8.6 (Rat Aorta)[4]pA2: 7.5 - 8.1 (Rat Right Ventricle)[4]Non-selectiveNot applicable
Metoprolol Ki: >10,000 nMKi: 160 nMKi: 3,200 nM~20
Bisoprolol Ki: >10,000 nMKi: 11 nMKi: 170 nM~15.5[3]
Nebivolol Ki: >10,000 nMKi: 0.8 nMKi: 257 nM~321[5]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. Ki (inhibition constant) is the concentration of an inhibitor required to produce 50% inhibition of ligand binding. Direct comparison between pA2 and Ki values should be made with caution due to methodological differences.

Data Presentation: Hemodynamic Effects

The following tables summarize the hemodynamic effects of this compound and selective beta-blockers from preclinical and clinical studies.

Preclinical Hemodynamic Effects in Hypertensive Rats
DrugDoseChange in Blood PressureChange in Heart RateReference
This compound 3-30 mg/kg (oral)No change or ↓[1]
Labetalol 50 mg/kg/day (oral)No change[1]
Prazosin -[1]
Propranolol -No immediate effect-[1]
Clinical Hemodynamic Effects in Hypertensive Patients
DrugKey FindingsReference
This compound Decreased mean blood pressure, heart rate, cardiac index, and total peripheral resistance index.[3]
Metoprolol Reduced cardiac output and increased systemic vascular resistance.[6]
Carvedilol Did not alter cardiac output and reduced systemic vascular resistance.[6]
Nebivolol Reduced blood pressure and heart rate; did not impair microvascular recruitment during exercise, unlike metoprolol.
Bisoprolol Effective in reducing blood pressure and heart rate.[2]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity of a compound to adrenergic receptors.

start Start prep Prepare cell membranes expressing the target receptor start->prep incubate Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound prep->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify radioactivity of the bound ligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki value quantify->analyze end End analyze->end

Figure 2. Generalized workflow for a radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Cells or tissues expressing the adrenergic receptor of interest (α1, β1, or β2) are homogenized and centrifuged to isolate the cell membrane fraction.

  • Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [3H]-prazosin for α1, [125I]-cyanopindolol for β receptors).

  • Competition: Varying concentrations of the unlabeled test compound (e.g., this compound, metoprolol) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Hemodynamic Assessment in Anesthetized Animals (General Protocol)

This protocol describes a common method for evaluating the cardiovascular effects of a drug in a preclinical model.

Procedure:

  • Animal Preparation: A suitable animal model (e.g., spontaneously hypertensive rat) is anesthetized.

  • Catheterization: Catheters are inserted into a femoral artery to measure blood pressure and heart rate, and into a femoral vein for drug administration. For more detailed studies, a catheter can be placed in the left ventricle to measure cardiac contractility, or a flow probe can be placed around the ascending aorta to measure cardiac output.

  • Baseline Measurements: After a stabilization period, baseline hemodynamic parameters are recorded.

  • Drug Administration: The test compound is administered intravenously or orally at various doses.

  • Data Recording: Hemodynamic parameters are continuously recorded for a specified period after drug administration.

  • Data Analysis: The changes in blood pressure, heart rate, cardiac output, and total peripheral resistance (calculated from mean arterial pressure and cardiac output) from baseline are calculated for each dose of the drug.

Conclusion

This compound distinguishes itself from selective beta-blockers through its dual α1 and non-selective β-adrenergic receptor blockade. This unique mechanism of action results in a different hemodynamic profile, characterized by a reduction in both cardiac output and peripheral vascular resistance. In contrast, selective beta-blockers primarily reduce cardiac output. The choice between this compound and a selective beta-blocker will depend on the specific clinical indication and the desired hemodynamic response. The data and protocols presented in this guide provide a foundation for further research and a more nuanced understanding of the pharmacological differences between these two classes of cardiovascular drugs.

References

Head-to-Head Comparison of (-)-Amosulalol and Nebivolol's Vasodilatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the vasodilatory properties of (-)-Amosulalol and nebivolol, two beta-blockers with distinct mechanisms for inducing vascular relaxation. This analysis is intended to inform researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound and nebivolol both exhibit vasodilatory effects, a key property for antihypertensive agents. However, their underlying mechanisms and the contributions of their stereoisomers differ significantly. This compound's vasodilation is primarily achieved through the antagonism of α1-adrenergic receptors, leading to the relaxation of vascular smooth muscle. In contrast, nebivolol, a third-generation beta-blocker, induces vasodilation through an endothelium-dependent pathway involving the release of nitric oxide (NO).

This guide will delve into the quantitative data supporting these mechanisms, detail the experimental protocols used to derive this data, and provide visual representations of the signaling pathways involved.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters related to the vasodilatory and receptor-binding properties of this compound and nebivolol.

Table 1: Vasodilatory Potency

DrugParameterValueSpecies/TissueComments
This compound pA28.6 (for racemic amosulalol)Rat AortaThis value reflects the α1-adrenergic antagonist potency, which is the primary mechanism of vasodilation. The (+)-enantiomer is more potent at the α1-receptor.[1][2]
Nebivolol EC507.8 ± 0.19 µMRat Basilar ArteryThis value represents the concentration required to achieve 50% of the maximal vasodilatory effect.[3]

Table 2: Receptor Binding Affinity and Selectivity

Drug / EnantiomerReceptorpA2 / Selectivity RatioComments
This compound β1-adrenoceptor7.9This compound is approximately 100 times more potent as a β1-adrenoceptor antagonist than (+)-amosulalol.
(+)-Amosulalol β1-adrenoceptor5.9
(+)-Amosulalol α1-adrenoceptor~10-14 times more potent than this compoundThe (+)-enantiomer is the primary contributor to the α1-adrenoceptor blockade.[1][4]
d-Nebivolol (R,S,S,S) β1-adrenoceptorHighly selectived-Nebivolol is responsible for the potent and selective β1-adrenoceptor blockade.[5]
l-Nebivolol (S,R,R,R) -Responsible for NO-mediated vasodilationThe l-enantiomer is more potent in facilitating nitric oxide release.[3][5]

Mechanisms of Action and Signaling Pathways

The vasodilatory actions of this compound and nebivolol are initiated by distinct molecular interactions.

This compound: α1-Adrenergic Receptor Antagonism

The primary mechanism of vasodilation for amosulalol is the blockade of α1-adrenergic receptors on vascular smooth muscle cells.[6][7] The (+)-enantiomer of amosulalol exhibits higher potency for α1-adrenoceptor antagonism compared to the (-)-enantiomer.[1][4] By blocking these receptors, amosulalol prevents norepinephrine-induced vasoconstriction, leading to vasodilation and a reduction in peripheral vascular resistance.[7]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Vascular Smooth Muscle Cell Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Activates Amosulalol Amosulalol Amosulalol->Alpha1_Receptor Blocks PLC Phospholipase C (PLC) Alpha1_Receptor->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release from SR IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction

Signaling pathway of Amosulalol's vasodilatory effect.
Nebivolol: Endothelium-Dependent Nitric Oxide Release

Nebivolol's vasodilatory effect is unique among beta-blockers as it is mediated by the release of nitric oxide (NO) from the vascular endothelium.[8][9] This action is primarily attributed to its l-enantiomer.[3][5] The precise mechanism of NO synthase (eNOS) stimulation is still under investigation but is thought to involve β3-adrenergic receptor agonism.[10] The released NO then diffuses to the underlying vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.

cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell l_Nebivolol l_Nebivolol Beta3_Receptor β3-Adrenergic Receptor l_Nebivolol->Beta3_Receptor Activates eNOS eNOS Beta3_Receptor->eNOS Activates NO NO eNOS->NO Produces L_Arginine L_Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation

Signaling pathway of Nebivolol's vasodilatory effect.

Experimental Protocols

The quantitative data presented in this guide were derived from specific experimental methodologies. Below are detailed descriptions of the key protocols.

Determination of pA2 Value for this compound (α1-Adrenoceptor Antagonism)

The pA2 value, a measure of a competitive antagonist's potency, is determined using an in vitro organ bath setup with isolated vascular tissue, such as rat aorta.

Experimental Workflow:

Start Start Isolate_Aorta Isolate Rat Thoracic Aorta Start->Isolate_Aorta Mount_in_Bath Mount Aortic Rings in Organ Bath Isolate_Aorta->Mount_in_Bath Equilibrate Equilibrate under Optimal Tension Mount_in_Bath->Equilibrate Agonist_CRC Generate Control Agonist (Phenylephrine) Concentration-Response Curve (CRC) Equilibrate->Agonist_CRC Washout Washout Agonist_CRC->Washout Incubate_Antagonist Incubate with This compound (Fixed Concentrations) Washout->Incubate_Antagonist Agonist_CRC_Antagonist Generate Agonist CRC in presence of Antagonist Incubate_Antagonist->Agonist_CRC_Antagonist Repeat Repeat with Different Antagonist Concentrations Agonist_CRC_Antagonist->Repeat Repeat->Washout Schild_Plot Construct Schild Plot (log(Dose Ratio-1) vs. log[Antagonist]) Repeat->Schild_Plot Calculate_pA2 Calculate pA2 value (x-intercept) Schild_Plot->Calculate_pA2 End End Calculate_pA2->End

Workflow for pA2 value determination.

Methodology:

  • Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings.

  • Organ Bath Setup: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tension of the rings is recorded isometrically.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.

  • Control Agonist Response: A cumulative concentration-response curve is generated for an α1-adrenergic agonist, typically phenylephrine, to establish a baseline contractile response.

  • Antagonist Incubation: After a washout period, the tissues are incubated with a fixed concentration of amosulalol for a defined time.

  • Agonist Response in Presence of Antagonist: The concentration-response curve for phenylephrine is repeated in the presence of amosulalol.

  • Schild Plot Analysis: The dose ratio (the ratio of the agonist concentration producing a 50% response in the presence and absence of the antagonist) is calculated. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the logarithm of the molar concentration of the antagonist. The x-intercept of the resulting linear regression gives the pA2 value.[11]

Determination of EC50 Value for Nebivolol (Vasodilation)

The EC50 value, representing the concentration of a drug that induces a response halfway between the baseline and maximum, is determined for nebivolol's vasodilatory effect using isolated pre-constricted arterial rings.

Experimental Workflow:

Start Start Isolate_Artery Isolate Rat Basilar Artery Start->Isolate_Artery Mount_in_Myograph Mount Arterial Rings in Wire Myograph Isolate_Artery->Mount_in_Myograph Equilibrate Equilibrate under Optimal Tension Mount_in_Myograph->Equilibrate Pre-constrict Induce Submaximal Contraction (e.g., with U46619) Equilibrate->Pre-constrict Cumulative_Addition Cumulative Addition of Nebivolol Pre-constrict->Cumulative_Addition Record_Relaxation Record Relaxation Response Cumulative_Addition->Record_Relaxation Plot_CRC Plot Concentration- Response Curve Record_Relaxation->Plot_CRC Calculate_EC50 Calculate EC50 value Plot_CRC->Calculate_EC50 End End Calculate_EC50->End

Workflow for EC50 value determination.

Methodology:

  • Tissue Preparation: Arteries, such as the rat basilar artery, are isolated and cut into small segments.

  • Wire Myograph Setup: The arterial segments are mounted on two small wires in a wire myograph chamber filled with physiological salt solution at 37°C and aerated.

  • Equilibration and Normalization: The segments are stretched to their optimal resting tension and allowed to equilibrate.

  • Pre-constriction: A stable, submaximal contraction is induced using a vasoconstrictor agent (e.g., the thromboxane A2 mimetic U46619).

  • Cumulative Drug Addition: Increasing concentrations of nebivolol are added cumulatively to the bath.

  • Response Measurement: The relaxation of the arterial segment is recorded as a percentage of the pre-constriction tone.

  • Data Analysis: A concentration-response curve is plotted, and the EC50 value is determined using a non-linear regression analysis.

Conclusion

This compound and nebivolol employ fundamentally different strategies to achieve vasodilation. This compound acts as a direct antagonist at α1-adrenergic receptors, a mechanism where its (+)-enantiomer is more potent. In contrast, nebivolol's effect is indirect, relying on the l-enantiomer to stimulate endothelial NO production, leading to smooth muscle relaxation.

The choice between these agents in a therapeutic or research context will depend on the desired pharmacological profile. This compound offers a direct and potent blockade of adrenergic vasoconstriction, while nebivolol provides a more nuanced, endothelium-dependent vasodilation that may have additional beneficial effects on endothelial function. This guide provides the foundational data and methodologies to aid in these critical assessments.

References

A Comparative Analysis of (-)-Amosulalol Combination Therapy and Angiotensin II Receptor Blockers in Hypertension Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic strategies for hypertension, focusing on the emerging potential of (-)-Amosulalol in combination therapy versus the established efficacy of Angiotensin II Receptor Blockers (ARBs). This analysis is supported by a review of available experimental data on their respective mechanisms of action, antihypertensive efficacy, and effects on key physiological parameters.

Executive Summary

This compound, a third-generation alpha- and beta-adrenergic receptor antagonist, offers a dual mechanism for blood pressure reduction by decreasing both peripheral vascular resistance and cardiac output. Angiotensin II Receptor Blockers (ARBs) selectively inhibit the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation. While ARBs are a cornerstone of hypertension management, often used in combination with diuretics or calcium channel blockers, the data on this compound's performance in similar combination regimens is less extensive. This guide synthesizes the available evidence to facilitate a comparative understanding of these two approaches.

Mechanism of Action

This compound: Dual Adrenergic Blockade

This compound exerts its antihypertensive effect through the simultaneous blockade of alpha-1 and beta-1 adrenergic receptors.[1][2]

  • Alpha-1 Blockade: Inhibition of alpha-1 receptors on vascular smooth muscle leads to vasodilation and a subsequent reduction in total peripheral resistance.[1]

  • Beta-1 Blockade: Blockade of beta-1 receptors in the heart results in a decrease in heart rate and cardiac contractility, leading to a reduction in cardiac output.[2]

This dual action provides a balanced approach to lowering blood pressure.

cluster_Amosulalol This compound Signaling Pathway Amosulalol This compound Alpha1 α1-Adrenergic Receptor (Vascular Smooth Muscle) Amosulalol->Alpha1 Blocks Beta1 β1-Adrenergic Receptor (Heart) Amosulalol->Beta1 Blocks Vasoconstriction Vasoconstriction Increased_HR_Contractility Increased Heart Rate & Contractility TPR ↓ Total Peripheral Resistance CO ↓ Cardiac Output BP_Reduction Blood Pressure Reduction TPR->BP_Reduction CO->BP_Reduction

Diagram 1: this compound's dual-action mechanism.
Angiotensin II Receptor Blockers (ARBs): Selective RAAS Inhibition

ARBs selectively block the angiotensin II type 1 (AT1) receptor, preventing the binding of angiotensin II, a potent vasoconstrictor. This leads to:

  • Vasodilation: By blocking angiotensin II's effect on blood vessels, ARBs reduce peripheral resistance.

  • Reduced Aldosterone Secretion: Inhibition of the AT1 receptor in the adrenal gland decreases the release of aldosterone, a hormone that promotes sodium and water retention. This contributes to a reduction in blood volume.

cluster_ARB ARB Signaling Pathway Angiotensinogen Angiotensinogen (Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE (Lungs) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion (Adrenal Gland) AT1_Receptor->Aldosterone_Secretion ARBs ARBs ARBs->AT1_Receptor Blocks BP_Increase Blood Pressure Increase Vasoconstriction->BP_Increase Aldosterone_Secretion->BP_Increase

Diagram 2: ARB's mechanism of action on the RAAS.

Comparative Efficacy Data

Table 1: Blood Pressure Reduction with this compound (Monotherapy or Add-on)

Study PopulationInterventionDurationBaseline BP (mmHg)BP Reduction (mmHg)Heart Rate Change
Hypertensive patients with non-insulin dependent diabetes[3]This compound (20-60 mg/day) alone or added to existing therapy24 weeks174 ± 13 / 92 ± 9-26 ± 16 / -12 ± 11Not affected
Patients with essential hypertension[1]This compound (average 48.4 mg/day)16 weeks120 ± 1 (Mean)-15 (Mean)Decreased

Table 2: Blood Pressure Reduction with ARB Combination Therapies

StudyInterventionDurationBaseline BP (mmHg)BP Reduction (mmHg)
Brachmann et al.Amlodipine 5 mg + Valsartan 160 mg (in non-responders to Amlodipine 5 mg)4 weeks>160/<90 (on Amlodipine 5mg)-13.1 / -5.3[4]
Dahlof et al. (ASCOT-BPLA)Amlodipine-based regimen (± Perindopril) vs. Atenolol-based regimen (± Bendroflumethiazide)Median 5.5 years~164/95Amlodipine arm: -27.5 / -17.7
Chrysant et al. (TRINITY)Olmesartan 40 mg / Amlodipine 10 mg / HCTZ 25 mg12 weeks169.5 / 101.1-39.5 / -21.4
Lacourcière et al.Amlodipine 5-10 mg vs. HCTZ 12.5-25 mg in elderly32 weeks~160/100Amlodipine: Significant reduction in clinic & ambulatory BP; HCTZ: Significant reduction in clinic BP only[5]

Effects on Hemodynamic and Endocrine Parameters

Table 3: Comparative Effects on Key Physiological Markers

ParameterThis compoundAngiotensin II Receptor Blockers (ARBs)
Heart Rate Decreased[1]Generally no significant change, may slightly increase initially
Cardiac Output Decreased[1]Generally maintained or slightly decreased
Total Peripheral Resistance Decreased[1]Decreased
Plasma Renin Activity Decreased[1]Increased (due to loss of negative feedback)
Aldosterone Decreased[1]Decreased

Safety and Tolerability

This compound: Common side effects are generally mild and may include dizziness, fatigue, and gastrointestinal disturbances.[2] As with other beta-blockers, caution is advised in patients with asthma or bradycardia.

Angiotensin II Receptor Blockers (ARBs): ARBs are generally well-tolerated. The most common side effects include dizziness and headache. Unlike ACE inhibitors, ARBs are not associated with cough. Hyperkalemia can occur, especially when combined with potassium-sparing diuretics or in patients with renal impairment.

Experimental Protocols

Ambulatory Blood Pressure Monitoring (ABPM)

Objective: To assess the 24-hour efficacy of an antihypertensive agent.

Protocol Workflow:

cluster_ABPM ABPM Protocol Workflow Patient_Prep Patient Preparation (Device fitting, instructions) Monitoring 24-Hour Monitoring (Daytime: every 15-30 min Nighttime: every 30-60 min) Patient_Prep->Monitoring Data_Download Data Download & Analysis Monitoring->Data_Download Reporting Report Generation (Mean BP, dipping status, etc.) Data_Download->Reporting

Diagram 3: Workflow for 24-hour ABPM.

Methodology:

  • A validated ABPM device is fitted to the patient's non-dominant arm.

  • The device is programmed to record blood pressure at set intervals over a 24-hour period (e.g., every 15-30 minutes during the day and every 30-60 minutes at night).[6]

  • Patients are instructed to maintain their usual daily activities and to keep a diary of activities, symptoms, and sleep times.

  • After 24 hours, the device is removed, and the data is downloaded for analysis.

  • Key parameters analyzed include mean 24-hour, daytime, and nighttime blood pressure, and the nocturnal dipping pattern.[7]

Measurement of Plasma Renin Activity (PRA) - Radioimmunoassay (RIA)

Objective: To quantify the activity of renin in plasma, which reflects the activation state of the RAAS.

Protocol Workflow:

cluster_PRA PRA (RIA) Protocol Workflow Sample_Collection Plasma Sample Collection (EDTA tube, on ice) Incubation Incubation at 37°C (to generate Angiotensin I) Sample_Collection->Incubation RIA Radioimmunoassay (Competition between labeled and unlabeled Angiotensin I for antibody) Incubation->RIA Separation Separation of Bound and Free (e.g., charcoal adsorption) RIA->Separation Quantification Quantification (Gamma counting) Separation->Quantification

Diagram 4: Workflow for PRA measurement by RIA.

Methodology:

  • Blood is collected in a pre-chilled EDTA tube and centrifuged at a low temperature to separate the plasma.

  • The plasma sample is divided into two aliquots. One is incubated at 37°C for a specific time (e.g., 1-3 hours) to allow renin to generate angiotensin I from angiotensinogen. The other aliquot is kept at 4°C to serve as a baseline.[8]

  • The reaction is stopped by cooling the incubated sample.

  • A known amount of radiolabeled angiotensin I and a specific antibody against angiotensin I are added to both the incubated and baseline samples, as well as to a set of standards with known concentrations of angiotensin I.

  • After an incubation period, the antibody-bound angiotensin I is separated from the free angiotensin I.[9]

  • The radioactivity of the bound fraction is measured using a gamma counter.

  • A standard curve is generated, and the concentration of angiotensin I in the samples is determined. The PRA is expressed as the amount of angiotensin I generated per unit of time (e.g., ng/mL/hour).

Measurement of Plasma Aldosterone - ELISA

Objective: To quantify the concentration of aldosterone in plasma.

Protocol Workflow:

cluster_Aldosterone Aldosterone (ELISA) Protocol Workflow Sample_Prep Sample/Standard Preparation Incubation_1 Incubation in Antibody-Coated Plate (Competitive binding) Sample_Prep->Incubation_1 Washing_1 Washing Incubation_1->Washing_1 Incubation_2 Addition of Enzyme-Conjugate & Incubation Washing_1->Incubation_2 Washing_2 Washing Incubation_2->Washing_2 Substrate_Addition Substrate Addition & Color Development Washing_2->Substrate_Addition Reaction_Stop Stopping the Reaction Substrate_Addition->Reaction_Stop Measurement Absorbance Measurement (Plate Reader) Reaction_Stop->Measurement

Diagram 5: Workflow for Aldosterone measurement by ELISA.

Methodology:

  • Standards, controls, and patient plasma samples are pipetted into the wells of a microplate pre-coated with an anti-aldosterone antibody.

  • An enzyme-labeled aldosterone (conjugate) is added to each well. During incubation, the unlabeled aldosterone in the samples and the enzyme-labeled aldosterone compete for binding to the coated antibody.

  • The plate is washed to remove any unbound substances.

  • A substrate solution is added to the wells, which reacts with the enzyme of the bound conjugate to produce a colored product.

  • The reaction is stopped, and the intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of aldosterone in the sample.[3]

  • A standard curve is used to calculate the aldosterone concentration in the patient samples.

Conclusion

Both this compound and ARBs represent effective strategies for the management of hypertension, albeit through distinct pharmacological pathways. ARBs, with their extensive clinical trial data, are well-established in combination therapies, particularly with diuretics and calcium channel blockers. This compound's dual alpha- and beta-blocking action presents a compelling alternative, with the potential for effective blood pressure control and a favorable side-effect profile.

The limited availability of direct comparative data necessitates further research to definitively position this compound-based combination therapy in the therapeutic landscape. Future clinical trials should focus on head-to-head comparisons with standard ARB-based combination regimens to elucidate its relative efficacy, safety, and long-term cardiovascular outcomes. Such studies will be crucial for guiding clinical practice and optimizing antihypertensive therapy for diverse patient populations.

References

Navigating the Safety Landscape of Alpha-Beta Blockers: A Comparative Analysis of (-)-Amosulalol, Carvedilol, Labetalol, and Nebivolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dual action of alpha and beta-adrenergic receptor blockade offers a potent therapeutic strategy for managing cardiovascular diseases, primarily hypertension. This guide provides a comparative safety profile of four alpha-beta blockers: (-)-Amosulalol, Carvedilol, Labetalol, and Nebivolol. The information is curated from clinical trial data and pharmacological studies to assist in informed decision-making during drug development and research.

Comparative Safety Profile: A Tabular Overview

The following table summarizes the incidence of common adverse events observed in clinical trials for each of the four alpha-beta blockers. It is important to note that the availability of quantitative data for this compound is limited in publicly accessible literature.

Adverse EventThis compoundCarvedilolLabetalolNebivolol
Cardiovascular
DizzinessReported13.6% - 32%Up to 31% (most frequent)13.4% - 15.6%
Hypotension/Orthostatic HypotensionRare12.8% (hypotension)Postural faintness reportedNot significantly different from placebo
BradycardiaRare, not severe8.3%-Lower incidence than other beta-blockers
Worsening Heart Failure-Less frequent than placebo-24.0% (aggravated)
Central Nervous System
Headache--7.81%Similar to placebo
FatigueReported--Similar to placebo
Gastrointestinal
Nausea/VomitingReported-4.04% (nausea)-
Gastrointestinal Complaints--Frequent, led to withdrawal in some cases-
Respiratory
BronchospasmRare, caution in asthma patients-One reported incident-

Experimental Protocols for Safety Assessment

Standardized protocols are crucial for the reliable assessment of drug safety. While specific, detailed protocols from individual studies are often proprietary, the general methodology follows guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH).

General Protocol for Monitoring Adverse Drug Reactions in Antihypertensive Clinical Trials:

  • Baseline Assessment: Before initiating treatment, a thorough medical history is taken, and baseline laboratory values are established. This includes a complete blood count, liver function tests, renal function tests (serum creatinine and electrolytes), and a baseline electrocardiogram (ECG).

  • Dose Titration and Monitoring: The drug is typically initiated at a low dose and gradually titrated upwards. During this phase, patients are closely monitored for adverse events through regular clinic visits and patient-reported outcomes. Blood pressure and heart rate are measured at each visit.

  • Scheduled Laboratory Monitoring: Blood samples are collected at predefined intervals (e.g., at baseline, and then periodically throughout the trial) to monitor for any changes in liver enzymes, renal function, and electrolytes.

  • Adverse Event Reporting: All adverse events, regardless of perceived causality, are recorded and graded for severity. Serious adverse events are reported to regulatory authorities in an expedited manner.

  • Special Assessments: Depending on the known profile of the drug class, specific assessments may be included. For beta-blockers, this may involve monitoring for bronchospasm in susceptible individuals and assessing for signs of masking of hypoglycemia in diabetic patients.

Workflow for Clinical Trial Safety Monitoring

cluster_pre_trial Pre-Trial Phase cluster_trial Trial Phase cluster_post_trial Post-Trial Phase Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Vital Signs ECG Blood Work Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Drug Administration & Titration Drug Administration & Titration Randomization->Drug Administration & Titration Ongoing Monitoring Ongoing Monitoring Adverse Event Reporting Vitals Lab Tests Drug Administration & Titration->Ongoing Monitoring Final Assessment Final Assessment Ongoing Monitoring->Final Assessment Data Analysis Data Analysis Final Assessment->Data Analysis Reporting Reporting Data Analysis->Reporting Amosulalol/Labetalol Amosulalol/Labetalol β1 Receptor (Heart) β1 Receptor (Heart) Amosulalol/Labetalol->β1 Receptor (Heart) Blocks β2 Receptor (Lungs, Vasculature) β2 Receptor (Lungs, Vasculature) Amosulalol/Labetalol->β2 Receptor (Lungs, Vasculature) Blocks α1 Receptor (Vasculature) α1 Receptor (Vasculature) Amosulalol/Labetalol->α1 Receptor (Vasculature) Blocks Decreased Heart Rate & Contractility Decreased Heart Rate & Contractility β1 Receptor (Heart)->Decreased Heart Rate & Contractility Bronchoconstriction Bronchoconstriction β2 Receptor (Lungs, Vasculature)->Bronchoconstriction Vasodilation Vasodilation α1 Receptor (Vasculature)->Vasodilation Reduced Blood Pressure Reduced Blood Pressure Decreased Heart Rate & Contractility->Reduced Blood Pressure Vasodilation->Reduced Blood Pressure Carvedilol Carvedilol β1 Receptor β1 Receptor Carvedilol->β1 Receptor Blocks β2 Receptor β2 Receptor Carvedilol->β2 Receptor Biased Agonist α1 Receptor α1 Receptor Carvedilol->α1 Receptor Blocks G-protein Pathway G-protein Pathway β1 Receptor->G-protein Pathway β-arrestin Pathway β-arrestin Pathway β2 Receptor->β-arrestin Pathway Vasodilation Vasodilation α1 Receptor->Vasodilation Decreased cAMP Decreased cAMP G-protein Pathway->Decreased cAMP ERK1/2 Activation ERK1/2 Activation β-arrestin Pathway->ERK1/2 Activation Cardioprotective Effects Cardioprotective Effects ERK1/2 Activation->Cardioprotective Effects Nebivolol Nebivolol β1 Receptor (Heart) β1 Receptor (Heart) Nebivolol->β1 Receptor (Heart) Blocks β3 Receptor (Endothelium) β3 Receptor (Endothelium) Nebivolol->β3 Receptor (Endothelium) Stimulates Decreased Heart Rate & Contractility Decreased Heart Rate & Contractility β1 Receptor (Heart)->Decreased Heart Rate & Contractility eNOS Activation eNOS Activation β3 Receptor (Endothelium)->eNOS Activation Reduced Blood Pressure Reduced Blood Pressure Decreased Heart Rate & Contractility->Reduced Blood Pressure Nitric Oxide (NO) Production Nitric Oxide (NO) Production eNOS Activation->Nitric Oxide (NO) Production Vasodilation Vasodilation Nitric Oxide (NO) Production->Vasodilation Vasodilation->Reduced Blood Pressure

Safety Operating Guide

Essential Guide to the Proper Disposal of (-)-Amosulalol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals.

This document provides crucial safety and logistical guidance for the proper disposal of (-)-Amosulalol, a potent α1/β1-adrenergic receptor inhibitor. Adherence to these procedures is vital for ensuring laboratory safety, environmental protection, and regulatory compliance. Unused or expired investigational medications must be managed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable environmental and safety regulations.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for Amosulalol, which is essential for risk assessment and the planning of disposal procedures.

PropertyValueSource
Molecular Formula C₁₈H₂₄N₂O₅S[2]
Molecular Weight 380.46 g/mol [2]
CAS Number 94666-15-6[2]
XLogP3 1.2[3]

Core Disposal Principle: Treat as Hazardous Chemical Waste

Given its pharmacological activity and the lack of specific degradation protocols, this compound must be treated as hazardous chemical waste. Pharmaceutical waste disposal is strictly regulated by agencies such as the Environmental Protection Agency (EPA) to prevent environmental contamination and protect public health.[1][4][5]

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE):

  • Before handling this compound, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

2. Containment:

  • Keep this compound in its original or a clearly labeled, sealed container. Do not mix it with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

3. Waste Segregation and Storage:

  • Store waste this compound in a designated, secure area for hazardous chemical waste. This area should be away from general lab traffic and incompatible materials.

  • The waste must be segregated according to your institution's and local regulations for pharmaceutical waste.

4. Disposal Procedure:

  • Do Not Dispose Down the Drain or in General Trash: Sewering of pharmaceutical waste is strongly discouraged as it leads to environmental contamination.[6]

  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for specific disposal protocols. They will provide guidance on proper packaging, labeling, and pickup schedules for hazardous waste.

  • Licensed Waste Disposal Contractor: The disposal of pharmaceutical waste must be handled by a licensed hazardous waste disposal contractor.[6] Your EHS office will have an established relationship with such a contractor.

  • Documentation: Ensure all required documentation for the hazardous waste is completed accurately. This creates a clear chain of custody and is a legal requirement.

5. Spill Management:

  • In the event of a spill, isolate the area.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste.

  • Clean the spill area as directed by your institution's safety protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound in a research setting.

G cluster_0 Start: Unused this compound cluster_1 Assessment cluster_2 Action cluster_3 Completion A Identify this compound for Disposal B Is the material contaminated? A->B C Segregate as Hazardous Pharmaceutical Waste B->C Yes B->C No D Consult Institutional EHS Guidelines C->D E Package and Label for Disposal D->E F Arrange for Pickup by Licensed Waste Contractor E->F G Complete Disposal Documentation F->G

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific protocols of your institution. Always consult with your Environmental Health and Safety (EHS) department for definitive guidance.

References

Personal protective equipment for handling (-)-Amosulalol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling (-)-Amosulalol, including personal protective equipment (PPE), operational plans, and disposal procedures. While a specific Safety Data Sheet (SDS) for this compound was not located in the public domain, this information is based on general laboratory safety protocols and data for similar adrenergic receptor antagonists.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is recommended as a minimum standard:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn. Inspect for tears or holes before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes.
Body Protection Laboratory coatA buttoned lab coat should be worn to protect skin and clothing.
Respiratory Protection Fume hoodAll handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. For situations outside of a fume hood where dust may be generated, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is critical to ensure safety and experimental integrity when working with this compound.

1. Preparation and Weighing:

  • Always handle the solid form of this compound within a chemical fume hood to prevent inhalation of the powder.

  • Use appropriate weighing paper or a container to accurately measure the required amount.

  • Ensure all necessary equipment (spatulas, containers, etc.) is clean and readily available to minimize handling time.

2. Dissolution:

  • If dissolving in a solvent, add the solvent to the weighed this compound slowly.

  • Be aware of the compound's solubility characteristics. Some sources indicate solubility in DMSO.[1]

  • Cap the container securely before mixing or vortexing.

3. Experimental Use:

  • Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.

  • When transferring solutions, use appropriate pipettes or other calibrated equipment to ensure accuracy and prevent spills.

4. Storage:

  • Store this compound in a cool, dry, and dark place.[1]

  • Recommended short-term storage is at 0-4°C and long-term storage is at -20°C.[1]

  • Ensure the container is tightly sealed to prevent degradation.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate waste contaminated with this compound from general laboratory waste.

  • Use designated, clearly labeled waste containers for solid and liquid chemical waste.

2. Solid Waste Disposal:

  • Contaminated items such as gloves, weighing paper, and pipette tips should be placed in a sealed bag and then into the designated solid chemical waste container.

3. Liquid Waste Disposal:

  • Unused solutions containing this compound should be collected in a designated liquid chemical waste container.

  • Do not pour chemical waste down the drain.

4. Decontamination:

  • Clean any spills immediately with an appropriate absorbent material.

  • Decontaminate the work area (fume hood, benchtop) with a suitable cleaning agent after handling is complete.

5. Final Disposal:

  • All chemical waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Visualizing the Workflow

To further clarify the handling process, the following diagram outlines the key steps in a logical sequence.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don Appropriate PPE B Prepare Fume Hood A->B C Weigh this compound B->C D Dissolve in Solvent C->D E Perform Experiment D->E F Segregate Waste E->F G Decontaminate Work Area F->G H Dispose via EHS G->H

Caption: Experimental workflow for handling this compound.

This structured approach to handling this compound will help ensure the safety of laboratory personnel and the integrity of the research being conducted. Always consult your institution's specific safety protocols and chemical hygiene plan.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Amosulalol
Reactant of Route 2
Reactant of Route 2
(-)-Amosulalol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.